3-(2-Bromoacetamido)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKDIPSSLZFIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571015 | |
| Record name | N-(Bromoacetyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89520-11-6 | |
| Record name | N-(2-Bromoacetyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89520-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Bromoacetyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Bromoacetamido)propanoic Acid: Synthesis, Properties, and Applications in Covalent Bioconjugation
Executive Summary
3-(2-Bromoacetamido)propanoic acid, also known as N-Bromoacetyl-β-alanine, is a heterobifunctional crosslinking reagent of significant interest in chemical biology, drug development, and proteomics. Its architecture, featuring a reactive bromoacetyl group and a terminal carboxylic acid, allows for the covalent linkage of molecules to sulfhydryl groups on proteins and peptides. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and core applications, with a particular focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanistic principles behind its reactivity, provide detailed experimental protocols, and offer expert insights into its advantages over other common crosslinkers.
Introduction: The Rise of Covalent Modifiers in Drug Development
The paradigm of drug design has evolved significantly, with a renewed and sophisticated interest in covalent inhibitors and modifiers.[1] Unlike their non-covalent counterparts which bind reversibly, covalent drugs form a stable, lasting bond with their biological target, often leading to enhanced potency and a prolonged duration of action.[1][2] Central to this strategy is the "warhead," an electrophilic functional group on the drug molecule that reacts with a nucleophilic amino acid residue on the target protein.[1]
Among the most targeted nucleophiles is the thiol group of cysteine residues, owing to its relatively low natural abundance and unique reactivity profile under physiological conditions.[3] The bromoacetamide moiety, as found in this compound, is a classic and highly effective electrophilic warhead for targeting cysteines.[4][5] This molecule, however, is more than just a warhead; its bifunctional nature, conferred by the terminal carboxylic acid, makes it an invaluable linker, capable of bridging a protein of interest to another molecule, such as a cytotoxic payload or an E3 ligase ligand.[][]
This guide will explore the chemistry and application of this versatile reagent, demonstrating its utility for researchers, chemists, and drug development professionals.
Synthesis of this compound
The synthesis of this compound is a straightforward N-acylation of β-alanine. The causality behind this experimental design lies in the high nucleophilicity of the primary amine on β-alanine, which readily attacks the electrophilic carbonyl carbon of a bromoacetylating agent.
Synthesis Reaction
The most common laboratory-scale synthesis involves the reaction of β-alanine with bromoacetyl bromide or bromoacetyl chloride in an aqueous basic solution. The base is critical as it deprotonates the amino group, increasing its nucleophilicity, and also neutralizes the hydrobromic or hydrochloric acid byproduct formed during the reaction.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
-
Dissolution: Dissolve β-alanine (1.0 equivalent) in a 1 M sodium hydroxide solution (2.2 equivalents) with cooling in an ice bath. The use of a basic solution is crucial to deprotonate the amine group of β-alanine, enhancing its nucleophilicity.[8]
-
Acylation: While vigorously stirring the cooled solution, slowly add bromoacetyl bromide (1.1 equivalents) dropwise. The slow addition and cooling are necessary to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of β-alanine.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This step protonates the carboxylate to form the final carboxylic acid and precipitates the product.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield this compound as a solid.[9]
Physicochemical and Reactive Properties
Understanding the fundamental properties of this reagent is key to its successful application.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈BrNO₃ | [2][10] |
| Molecular Weight | 210.03 g/mol | [2][10] |
| CAS Number | 89520-11-6 | [10] |
| Appearance | Pale yellow semi-solid | [][] |
| Boiling Point | 433.4°C at 760 mmHg | [] |
| Density | 1.682 g/cm³ | [] |
| Solubility | Soluble in DMSO (10 mM) | [][] |
| Storage | Store at -20°C, keep dry and avoid sunlight | [][][11] |
Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.3 ppm (t, 1H): Amide proton (-NH-).
-
δ ~3.9 ppm (s, 2H): Methylene protons adjacent to bromine (-CH₂Br).
-
δ ~3.4 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-CH₂NH-).
-
δ ~2.5 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~173 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~166 ppm: Amide carbonyl carbon (-CONH-).
-
δ ~37 ppm: Methylene carbon adjacent to the amide nitrogen (-CH₂NH-).
-
δ ~34 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂COOH).
-
δ ~29 ppm: Methylene carbon adjacent to bromine (-CH₂Br).
Reactivity Profile: A Tale of Two Functional Groups
The utility of this compound stems from its dual reactivity.
-
The Bromoacetyl "Warhead": The bromoacetyl group is a potent electrophile for cysteine alkylation. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][12] The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a highly stable thioether bond.[4][12] This reaction is most efficient at a slightly basic pH (7.5-8.5), which facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[4]
Caption: Sₙ2 mechanism of cysteine alkylation.
-
The Carboxylic Acid "Handle": The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[11] Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10] This functionality allows the linker to be attached to a payload molecule (e.g., a drug or a fluorescent dye) that bears a primary amine.
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it an ideal non-cleavable linker for advanced biotherapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker is a critical component, and the stability of the connection is paramount to prevent premature drug release in circulation, which can cause off-target toxicity.[14]
The bromoacetamide group provides a more stable linkage to antibody cysteine residues compared to the commonly used maleimide-based linkers, which can undergo a retro-Michael reaction, leading to drug deconjugation.[3][14] An ADC utilizing a bromoacetamidecaproyl (bac) linker, an analogue of the linker derived from our title compound, demonstrated no measurable systemic drug release over two weeks in mice, highlighting the exceptional stability of the thioether bond formed.[3]
Caption: Workflow for ADC synthesis using a bromoacetamide linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system to degrade specific target proteins.[5][13] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound serves as a versatile alkyl chain-based linker in PROTAC synthesis, enabling the covalent attachment to a cysteine residue on either the target protein or the E3 ligase, or serving as a component of the chain connecting the two ligands.[][12][13]
Experimental Protocols: Cysteine-Mediated Protein Modification
This section provides a robust, field-proven protocol for the covalent modification of a protein's cysteine residues using this compound or its activated esters.
Materials
-
Protein of interest with accessible cysteine residue(s) in a suitable buffer (e.g., PBS, pH 7.5-8.5).
-
This compound (or its NHS ester for direct conjugation).
-
Reducing agent (if needed, e.g., TCEP) to reduce disulfide bonds.
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol).
-
Desalting column for purification.
Step-by-Step Methodology
-
Protein Preparation: If necessary, reduce inter- or intra-chain disulfide bonds by incubating the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Reagent Preparation: Prepare a stock solution of the bromoacetamide reagent in a water-miscible organic solvent like DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the bromoacetylating reagent to the protein solution.[4] The optimal excess should be determined empirically. Perform the reaction at room temperature for 2-4 hours or overnight at 4°C in the dark.[4]
-
Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration of ~100-fold molar excess over the bromoacetylating reagent.[4] Incubate for 30 minutes at room temperature to consume any unreacted electrophile.
-
Purification: Remove excess reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired final buffer.
-
Analysis: Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (LC-MS) or SDS-PAGE (if the conjugate has a significantly different molecular weight).
Safety and Handling
As with all laboratory reagents, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. For long-term storage, -20°C is recommended.[][][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Conclusion
This compound is a powerful and versatile tool for the covalent modification of proteins and the construction of complex bioconjugates. Its defining features—a highly reactive, cysteine-specific bromoacetyl warhead and a versatile carboxylic acid handle—provide a robust platform for creating stable thioether linkages. Its superiority over maleimide-based linkers in terms of bond stability makes it an increasingly important reagent in the development of next-generation ADCs and PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers and drug developers to harness the full potential of this valuable chemical entity.
References
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. N-Bromoacetyl-β-alanine-西安齐岳生物 [0qy.com]
- 8. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 11. This compound - Creative Biolabs [creative-biolabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of a Heterobifunctional Crosslinker
An In-Depth Technical Guide to 3-(2-Bromoacetamido)propanoic acid: A Core Reagent for Bioconjugation
In the landscape of advanced drug development and proteomics, the precise and stable linkage of molecular entities is paramount. This compound has emerged as a critical tool for researchers, functioning as a heterobifunctional crosslinker. Its architecture, featuring two distinct reactive moieties, allows for the sequential and controlled conjugation of biomolecules. This guide, prepared from the perspective of a Senior Application Scientist, delves into the core attributes of this reagent, providing not just protocols but the strategic reasoning behind its application in pioneering fields such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The intrinsic value of this compound lies in its dual reactivity. It possesses a bromoacetyl group, a potent alkylating agent highly specific for sulfhydryl groups, and a terminal carboxylic acid that can be activated to form stable amide bonds with primary amines.[4][5] This orthogonal reactivity is the cornerstone of its utility, enabling the construction of complex molecular assemblies with high precision.
Physicochemical & Structural Characteristics
A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89520-11-6 | [4][5][6][7] |
| Molecular Formula | C₅H₈BrNO₃ | [4][5][7][8] |
| Molecular Weight | ~210.03 g/mol | [8] |
| Appearance | Solid powder | [9] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | -20°C, protect from light and moisture | [5][9] |
Chemical Structure
The molecule's structure is the blueprint for its function. The propanoic acid spacer provides adequate distance between conjugated molecules, while the terminal functional groups dictate its reaction specificity.
Caption: Chemical structure of this compound.
Principles of Reactivity and Mechanism of Action
The utility of this crosslinker is defined by the distinct reactivity profiles of its two terminal ends.
The Bromoacetyl Group: A Thiol-Specific Alkylating Agent
The bromoacetyl moiety is an alpha-halo ketone, which makes it an excellent electrophile for nucleophilic substitution reactions. The bromine atom serves as a very good leaving group.[4][5] Its primary target in bioconjugation is the sulfhydryl (thiol) group found in cysteine residues of proteins and peptides.
-
Mechanism: The reaction proceeds via an Sɴ2 mechanism, where the sulfur atom of the thiol group attacks the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond.
-
Selectivity: This reaction is highly selective for thiols at a pH range of 7.0-8.5. While it can react with other nucleophiles like histidines and methionines, these reactions are significantly slower, allowing for a high degree of specificity under controlled conditions.
The Carboxylic Acid Group: An Amine-Reactive Handle
The terminal carboxylic acid is unreactive in its native state but can be readily activated to react with primary amines, such as those on lysine residues or N-termini of proteins.
-
Activation Mechanism: The most common method for activation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS). EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS ester.[4]
-
Amine Reaction: The resulting NHS ester is then susceptible to nucleophilic attack by primary amines, forming a stable and irreversible amide bond. This two-step process (activation followed by amine reaction) provides a robust method for conjugating the linker to amine-containing molecules.[5]
Core Application: A Two-Step Bioconjugation Workflow
The heterobifunctional nature of this compound is best utilized in a sequential, two-step conjugation strategy. This approach prevents unwanted polymerization and ensures a well-defined final product. A typical workflow involves first attaching a payload molecule (e.g., a small molecule drug, a fluorescent dye) to the linker via its carboxylic acid, followed by conjugation of the linker-payload complex to a target protein via the bromoacetyl group.
Caption: Two-step workflow for bioconjugation.
Experimental Protocol: Synthesis of a Protein-Payload Conjugate
This protocol provides a representative methodology for conjugating an amine-containing payload to a thiol-containing protein.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each major step concludes with a purification and/or characterization checkpoint to ensure the success of the preceding step before committing valuable reagents to the next.
Part A: Activation of Carboxylic Acid and Conjugation to Amine-Payload
Rationale: This initial step creates the activated linker-payload intermediate. The use of an organic solvent like DMSO or DMF is critical as the EDC/NHS activation chemistry is sensitive to water, which can hydrolyze the active intermediates.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 100 mM.
-
Prepare fresh 500 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO.
-
Dissolve the amine-containing payload (1.1 equivalents) in anhydrous DMSO.
-
-
Activation:
-
To the stirred solution of the linker, add EDC (1.2 equivalents) and Sulfo-NHS (1.5 equivalents).
-
Allow the reaction to proceed at room temperature for 30-60 minutes. This forms the NHS-ester activated linker.
-
-
Conjugation:
-
Add the amine-payload solution to the activated linker mixture.
-
Let the reaction stir at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
-
Quenching & Purification:
-
The reaction can be quenched with a small amount of hydroxylamine if necessary.
-
Purify the resulting bromoacetyl-linker-payload conjugate using reverse-phase HPLC. This is a critical checkpoint to remove unreacted starting materials and byproducts.
-
Confirm the mass of the purified product via Mass Spectrometry (LC-MS).
-
Part B: Conjugation of Intermediate to Thiol-Containing Protein
Rationale: This step leverages the thiol-specific reactivity of the bromoacetyl group. The reaction is performed in a slightly basic buffer (pH 7.2-7.5) to ensure the thiol groups are sufficiently deprotonated and thus nucleophilic, while minimizing non-specific reactions.
-
Protein Preparation:
-
If the protein (e.g., an antibody) does not have free thiols, they must be generated by reducing existing disulfide bonds using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C.
-
Immediately remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with a conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2, with 1 mM EDTA). EDTA is included to chelate trace metals that can catalyze thiol oxidation.
-
-
Conjugation Reaction:
-
Dissolve the purified bromoacetyl-linker-payload from Part A in a minimal amount of DMSO.
-
Add the linker-payload solution to the thiol-containing protein solution at a 5-10 fold molar excess. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching:
-
Quench any unreacted bromoacetyl groups by adding a thiol-containing molecule like N-acetylcysteine or L-cysteine to a final concentration of 10 mM and incubating for 30 minutes.
-
-
Purification and Characterization:
-
Remove excess linker-payload and quenching reagent by purifying the final protein conjugate. Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are suitable methods.
-
Characterize the final conjugate. Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Confirm the purity and aggregation state using SEC.
-
Safety and Handling
As a reactive chemical, this compound and its derivatives require careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Corrosivity: The compound and its parent acid (propionic acid) can be corrosive and cause skin and eye burns upon contact.[13][14][15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
Storage: Store the reagent in a tightly sealed container at the recommended temperature (-20°C), protected from moisture and light to prevent degradation.[5]
Conclusion
This compound is more than just a chemical; it is an enabling tool for molecular innovation. Its well-defined, orthogonal reactivity provides researchers with a reliable method for constructing complex bioconjugates. By understanding the principles of its reactivity and adhering to validated, checkpoint-driven protocols, scientists in drug development and chemical biology can effectively leverage this linker to build the next generation of targeted therapeutics and research probes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound NHS ester,N-SUCCINIMIDYL 3-(BROMOACETAMIDO)PROPIONATE-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 6. 89520-11-6 | this compound - AiFChem [aifchem.com]
- 7. This compound, CAS 89520-11-6 | AxisPharm [axispharm.com]
- 8. scbt.com [scbt.com]
- 9. 57159-62-3|this compound NHS ester|2,5-dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate|-范德生物科技公司 [bio-fount.com]
- 10. e1752fbe.delivery.rocketcdn.me [e1752fbe.delivery.rocketcdn.me]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. employees.delta.edu [employees.delta.edu]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. PROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
3-(2-Bromoacetamido)propanoic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-(2-Bromoacetamido)propanoic acid
Introduction: Unveiling a Covalent Modifier
This compound is a bifunctional small molecule featuring two key chemical motifs: a reactive bromoacetamide group and a terminal carboxylic acid.[1][2] While specific, extensively documented biological targets for this particular compound are not prevalent in public literature, its chemical structure allows for a robust, mechanistically-driven hypothesis of its action. The bromoacetamide moiety is a classic electrophilic "warhead" designed to react with nucleophilic residues in proteins, placing this compound in the important class of covalent inhibitors.[3][4]
Covalent drugs have seen a resurgence in drug discovery, offering distinct advantages such as prolonged duration of action, high biochemical efficiency, and the ability to target proteins with shallow binding pockets.[5][6] This guide serves as a technical framework for researchers and drug development professionals to understand, predict, and experimentally validate the mechanism of action of this compound and structurally related compounds. We will delve into the core chemical mechanism, the kinetics of covalent modification, and provide detailed, field-proven protocols for its characterization.
Part 1: The Core Mechanism of Action - Irreversible Covalent Alkylation
The primary mechanism of action for this compound is the irreversible alkylation of nucleophilic amino acid residues on target proteins. The molecule's reactivity is driven by the bromoacetamide group, which acts as a potent electrophile.
The SN2 Reaction with Cysteine
The most prominent target for haloacetamide reagents is the thiol group (-SH) of cysteine residues.[7][8] Cysteine's thiol is highly nucleophilic at physiological pH and readily attacks the electrophilic carbon atom adjacent to the bromine. This proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the thiol displaces the bromide ion (a good leaving group), forming a stable, irreversible thioether bond.[3] This covalent modification permanently "caps" the cysteine residue, preventing its participation in native disulfide bonds and, if located in a critical region of the protein, altering or ablating its function.[3][9]
Figure 1. SN2 alkylation of a protein cysteine residue.
Kinetics of Covalent Inhibition
Unlike reversible inhibitors, the interaction of a covalent agent with its target is typically described by a two-step mechanism.[6][10]
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by an affinity constant, KI.
-
Irreversible Inactivation: Within this complex, the reactive warhead is positioned to react with the target residue, leading to the formation of an irreversible, covalent bond (E-I). This chemical step is described by a rate constant, kinact.
The overall efficiency of the covalent inhibitor is best described by the second-order rate constant kinact/KI.[10][11] This parameter reflects both the initial binding affinity and the intrinsic reactivity of the warhead.
Figure 2. Two-step kinetic model of covalent inhibition.
Target Selectivity Profile
While cysteine is the primary target for haloacetamides due to the high nucleophilicity of the thiol group, selectivity is not absolute. At higher concentrations or longer incubation times, other nucleophilic amino acid side chains can be modified.[3][12]
| Residue | Nucleophilic Group | Reactivity with Haloacetamides |
| Cysteine | Thiol (-SH) | High (Primary Target) |
| Methionine | Thioether (-S-CH₃) | Moderate (potential for over-alkylation)[12][13] |
| Histidine | Imidazole | Moderate |
| Lysine | Epsilon-amino (-NH₂) | Low |
Table 1: Relative reactivity of amino acid residues with haloacetamide electrophiles.
Achieving selectivity for a specific cysteine depends on its accessibility and local microenvironment. A cysteine with a lowered pKa is more nucleophilic and thus more reactive. Flanking residues can also provide favorable interactions that increase the local concentration of the inhibitor near the target cysteine, enhancing the rate of the initial reversible binding step.[7][14]
Part 2: Experimental Validation & Target Identification
A combination of approaches is required to reliably characterize a covalent inhibitor and identify its cellular targets.[10] The following protocols provide a robust framework for investigating the mechanism of this compound.
Protocol 1: Confirmation of Covalent Modification by Mass Spectrometry
The most direct way to confirm a covalent mechanism is to observe the formation of the protein-inhibitor adduct using mass spectrometry. This protocol uses intact protein analysis.
Objective: To verify that this compound forms a covalent bond with a purified target protein.
Methodology:
-
Protein Preparation: Prepare the purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). If the target cysteine is known to be oxidized or in a disulfide bond, pre-treat with a reducing agent like Dithiothreitol (DTT), followed by removal of the DTT via a desalting column.
-
Incubation: Treat the protein (e.g., at 5 µM) with a 5- to 10-fold molar excess of this compound. Include a vehicle control (e.g., DMSO). Incubate at room temperature for 1-2 hours.
-
Sample Cleanup: Quench the reaction by adding excess DTT or glutathione. Desalt the sample to remove unreacted inhibitor and buffer components using a C4 ZipTip or similar resin.
-
Mass Spectrometry Analysis: Analyze the sample by direct infusion into an electrospray ionization mass spectrometer (ESI-MS).
-
Data Analysis: Deconvolute the resulting mass spectrum. A successful covalent modification will result in a mass shift corresponding to the molecular weight of the bound inhibitor fragment (C₅H₆NO₃ = 128.03 Da).[6]
Self-Validation:
-
The mass of the untreated protein should match its theoretical mass.
-
The mass of the treated protein should show a distinct peak at [Massprotein + 128.03 Da].
-
No mass shift should be observed if a non-reactive analogue of the inhibitor (e.g., where bromo is replaced by hydrogen) is used.
-
No mass shift should be observed if a mutant version of the protein, where the target cysteine is replaced by alanine, is used.[6]
Protocol 2: Determination of Covalent Inhibition Kinetics
This protocol determines the kinact and KI values, providing a quantitative measure of inhibitor potency.[15]
Objective: To measure the kinetic parameters of time-dependent enzyme inhibition.
Methodology:
-
Assay Setup: Use a continuous enzymatic assay that produces a measurable signal (e.g., fluorescence, absorbance) over time.
-
Incubation Matrix: Prepare a series of reactions where the enzyme is pre-incubated with various concentrations of this compound for different lengths of time (e.g., 0 to 60 minutes).
-
Initiate Reaction: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Measure Activity: Monitor the reaction progress and determine the initial velocity (rate) for each condition.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate constant, kobs.
-
Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = (kinact * [I]) / (KI + [I])
-
This hyperbolic fit will yield the values for kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation).[15]
-
Trustworthiness:
-
The assay should show linear progress curves in the absence of the inhibitor.
-
The inactivation should be time- and concentration-dependent, a hallmark of covalent inhibition.[10]
-
The plot of kobs vs. [I] should be saturable, indicating the formation of the initial reversible complex.
Protocol 3: Cellular Target Identification via Competitive Chemoproteomics
To identify the on- and off-targets of a covalent probe in a complex biological system, competitive chemoproteomics is the state-of-the-art method.[16][17] This protocol describes an isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) workflow.
Objective: To identify the cysteine residues in a native cellular proteome that are targeted by this compound.
Figure 3. Competitive chemoproteomics workflow.
Methodology:
-
Cell Treatment: Treat one population of cultured cells with this compound and a control population with vehicle (DMSO) for a defined period.
-
Lysis and Probe Labeling: Harvest and lyse the cells. Treat both proteomes with a broadly reactive, alkyne-functionalized cysteine probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteines that were not already modified by the inhibitor.[16]
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., Biotin-Azide) to the alkyne-labeled proteins.[18]
-
Proteolysis & Enrichment: Combine the two proteomes, digest with trypsin, and enrich the biotinylated peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by quantitative mass spectrometry.
-
Data Analysis: Cysteine-containing peptides from proteins that were targeted by this compound will show a reduced signal in the treated sample compared to the control sample. The magnitude of this reduction indicates the occupancy of the target site by the inhibitor.[19]
Authoritative Grounding: This method allows for the unbiased, proteome-wide identification of both intended targets and potential off-targets in a physiologically relevant context, providing crucial data for assessing inhibitor selectivity and predicting potential toxicity.[16][18]
Part 3: Applications in Chemical Biology and Drug Discovery
The dual functionality of this compound—an alkylating agent and a carboxylic acid—makes it a versatile tool.
-
Covalent Fragment Screening: The bromoacetamide group can be considered a reactive fragment. The molecule can be used in fragment-based screening campaigns to identify proteins that have a reactive cysteine in or near a binding pocket.[16]
-
Bifunctional Linker: The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to form a stable amide bond with a primary amine. This allows it to be used as a linker to conjugate other molecules. For example, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the bromoacetamide end covalently binds to the target protein and the other end is attached to an E3 ligase binder or an antibody, respectively.[20][21]
Conclusion
This compound is best understood as a covalent alkylating agent with a high probability of targeting accessible, nucleophilic cysteine residues via an SN2 mechanism. Its action is characterized by time-dependent, irreversible inhibition of its protein targets. While its specific biological profile requires empirical determination, the chemical principles governing its reactivity are well-established. The experimental workflows outlined in this guide—spanning direct confirmation of covalent modification by mass spectrometry, quantitative kinetic analysis, and unbiased cellular target identification—provide a comprehensive and self-validating strategy for any researcher seeking to characterize this molecule or similar covalent modifiers. This rigorous approach is essential for advancing such compounds in chemical biology and therapeutic development.
References
- 1. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. interchim.fr [interchim.fr]
- 10. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MEROPS - the Peptidase Database [ebi.ac.uk]
- 15. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Reactivity of 3-(2-Bromoacetamido)propanoic Acid with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-(2-Bromoacetamido)propanoic acid is a bifunctional reagent of significant interest in bioconjugation and chemical biology. Its utility stems from the presence of two reactive moieties: a bromoacetyl group, which serves as an electrophilic center for reaction with nucleophilic amino acid side chains, and a terminal carboxylic acid that allows for further conjugation. This guide provides a comprehensive technical overview of the reactivity of this compound with amino acids, with a particular focus on the underlying chemical principles, reaction kinetics, and practical applications in protein modification. We will delve into the selectivity of this reagent, explore detailed experimental protocols, and discuss analytical methodologies for the characterization of the resulting conjugates. This document is intended to serve as a valuable resource for researchers in drug development, proteomics, and related fields who seek to leverage the unique properties of this compound for their scientific endeavors.
Introduction: The Chemical Versatility of this compound
This compound, a derivative of β-alanine, possesses a strategic molecular architecture that makes it a versatile tool for the chemical modification of biomolecules. The core of its reactivity lies in the bromoacetyl group, a haloacetamide functionality known for its ability to alkylate nucleophilic residues in proteins.[1] The presence of a bromine atom, a good leaving group, renders the adjacent methylene carbon susceptible to nucleophilic attack. This reaction forms a stable thioether or aminoether bond, effectively creating a covalent linkage between the reagent and the target amino acid.
Simultaneously, the terminal carboxylic acid provides a handle for subsequent conjugation reactions. This carboxyl group can be activated to react with primary amines, for instance, to link the molecule to other proteins, peptides, or small molecule effectors, finding applications in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]
This guide will primarily focus on the reactivity of the bromoacetyl moiety with amino acid side chains, a fundamental aspect for its application in protein labeling and crosslinking.
Reaction Mechanism and Amino Acid Selectivity
The primary reaction mechanism of the bromoacetyl group with nucleophilic amino acid residues is a bimolecular nucleophilic substitution (SN2) reaction.[3] The nucleophilic side chain of an amino acid attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable covalent bond.
The Primacy of Cysteine
The thiol group (-SH) of cysteine is the most potent nucleophile among the common amino acids under physiological conditions.[4] Consequently, cysteine is the primary target for alkylation by this compound. The high reactivity of the thiolate anion (S⁻) makes this reaction efficient and highly selective, particularly under controlled pH conditions.
Reactivity with Other Nucleophilic Amino Acids
While cysteine is the preferred target, other amino acid residues with nucleophilic side chains can also react with bromoacetyl groups, albeit typically at slower rates. These include:
-
Histidine: The imidazole ring of histidine can be alkylated, particularly at pH values above 6 where the ring is less likely to be protonated.
-
Lysine: The ε-amino group of lysine is a potential nucleophile. However, its reactivity is significantly influenced by pH, as it is protonated at physiological pH. Reaction with lysine is more favorable at higher pH values (above 8.5).
-
Methionine: The thioether side chain of methionine can also be alkylated, though it is generally less reactive than the thiol of cysteine.
The general order of reactivity for haloacetamides with amino acid residues is:
Cysteine >> Histidine > Lysine > Methionine
The selectivity for cysteine can be enhanced by carefully controlling the reaction conditions, most notably the pH.
The Critical Role of pH in Reaction Selectivity
The pH of the reaction medium is a paramount factor in controlling both the rate and selectivity of the alkylation reaction. The nucleophilicity of the target amino acid side chains is directly dependent on their protonation state.
-
For Cysteine: The pKa of the cysteine thiol group is approximately 8.3. At pH values around neutrality or slightly basic (pH 7.0-8.5), a significant portion of cysteine residues will be in the more nucleophilic thiolate form, thus favoring a rapid and specific reaction.[4]
-
For Histidine: The pKa of the imidazole side chain is around 6.0. At pH values above 6, the imidazole ring is deprotonated and more nucleophilic.
-
For Lysine: The ε-amino group of lysine has a pKa of about 10.5. Therefore, it is predominantly protonated and non-nucleophilic at neutral pH. To achieve significant reaction with lysine, a more basic environment (pH > 9) is generally required.
This differential pH-dependent reactivity allows for a degree of control over which residues are modified. For selective cysteine modification, a pH range of 7.0 to 8.0 is often optimal.
Quantitative Reactivity Data
| Amino Acid | Nucleophilic Group | Typical pKa | Relative Reactivity with Haloacetamides |
| Cysteine | Thiol (-SH) | ~8.3 | Very High |
| Histidine | Imidazole | ~6.0 | Moderate |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Low to Moderate (pH dependent) |
| Methionine | Thioether (-S-CH₃) | - | Low |
| Aspartate | Carboxylate (-COOH) | ~3.9 | Very Low |
| Glutamate | Carboxylate (-COOH) | ~4.3 | Very Low |
| Tyrosine | Phenol (-OH) | ~10.1 | Very Low |
Table 1: Relative reactivity of amino acid side chains with haloacetamides.
Experimental Protocols
The following protocols provide a general framework for the modification of proteins with this compound and the subsequent analysis of the modified product.
Protocol for Cysteine Alkylation in a Purified Protein
This protocol is designed for the selective modification of cysteine residues.
Materials:
-
Purified protein containing cysteine residues
-
This compound
-
Alkylation Buffer: 50 mM Tris-HCl or phosphate buffer, pH 7.5, containing 1 mM EDTA
-
Reducing agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M L-cysteine or 2-mercaptoethanol
-
Desalting column
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in Alkylation Buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate at 37°C for 1 hour.
-
Crucially, remove the reducing agent before adding the bromoacetylating reagent. This can be achieved using a desalting column equilibrated with Alkylation Buffer.
-
-
Bromoacetylation Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. Add the reagent dropwise while gently vortexing.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration that is in excess of the initial this compound concentration (e.g., 50-100 mM).[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted reagent and quenching agent by buffer exchange using a desalting column or dialysis against a suitable buffer.
-
-
Characterization:
-
The modified protein is now ready for downstream analysis, such as mass spectrometry, to confirm modification and identify the site(s) of alkylation.
-
Workflow for Mass Spectrometry-Based Validation of Modification Site
Mass spectrometry is the gold standard for confirming and locating the site of protein modification.
Figure 1: General workflow for site-selectivity validation of a bromoacetyl-modified protein.[5]
Detailed Steps for Mass Spectrometry Analysis:
-
Sample Preparation:
-
Take the bromoacetyl-modified protein and denature it in 8 M urea.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate the newly formed free thiols with iodoacetamide to prevent disulfide bond reformation. This is a crucial step to ensure that any unmodified cysteines are capped.[5]
-
Dilute the sample to reduce the urea concentration and digest the protein with a protease like trypsin.[5]
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.[5]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Specify the mass shift corresponding to the modification by this compound as a variable modification on cysteine, histidine, and lysine. The mass of the added moiety is 131.98 Da (C₅H₆NO₂).
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the modification site. The presence of a series of fragment ions (b- and y-ions) containing the mass shift will pinpoint the exact modified amino acid.[5]
-
Visualization of the Reaction Mechanism
The following diagram illustrates the SN2 reaction between this compound and a cysteine residue.
Figure 2: SN2 reaction of this compound with a cysteine thiolate.
Conclusion and Future Perspectives
This compound is a powerful and versatile reagent for the modification of proteins. Its reactivity is dominated by the bromoacetyl group, which displays a strong preference for cysteine residues under controlled pH conditions. Understanding the principles of its reactivity, particularly the influence of pH on selectivity, is crucial for its effective application. The protocols and analytical workflows detailed in this guide provide a solid foundation for researchers to utilize this reagent for a variety of applications, from fundamental studies of protein structure and function to the development of novel bioconjugate therapeutics. As the fields of chemical biology and drug development continue to advance, the strategic use of well-characterized bifunctional reagents like this compound will undoubtedly play an increasingly important role.
References
A Technical Guide to the Solubility and Stability of 3-(2-Bromoacetamido)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(2-Bromoacetamido)propanoic acid is a heterobifunctional chemical reagent widely utilized in bioconjugation and drug development. Its utility stems from two key functional groups: a reactive bromoacetamide moiety for covalent modification of thiol groups (e.g., cysteine residues in proteins) and a terminal carboxylic acid that provides a handle for further chemical modification or can influence the compound's physicochemical properties.[1][2] Understanding the solubility and stability of this reagent is paramount for its effective use, ensuring reproducibility in experimental protocols and maintaining the integrity of resulting conjugates. This guide provides an in-depth analysis of the factors governing the solubility and stability of this compound, offering field-proven protocols for its characterization and best practices for handling and storage.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which dictate its behavior in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₅H₈BrNO₃ | [1] |
| Molecular Weight | ~210.02 g/mol | [1] |
| CAS Number | 89520-11-6 | [1] |
| Appearance | Typically a white to off-white solid | General Supplier Data |
| Key Functional Groups | Carboxylic Acid, Amide, Bromoalkane | [1][2] |
Solubility Profile
The solubility of this compound is dictated by the dual nature of its functional groups. The polar carboxylic acid group imparts a degree of aqueous solubility, which is significantly enhanced at neutral to alkaline pH where it is deprotonated to the more soluble carboxylate form. Conversely, the bromoacetamide portion of the molecule contributes to its solubility in organic solvents.
General Solvent Compatibility
Quantitative solubility data for this specific molecule is not widely published. However, based on its structure and data from chemical suppliers, a qualitative and semi-quantitative solubility profile can be established.
| Solvent | Expected Solubility | Rationale & Comments |
| Water | Sparingly Soluble | Solubility is pH-dependent. At acidic pH, solubility is limited. As pH approaches and exceeds the pKa of the carboxylic acid (~4-5), solubility increases. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that effectively solvates the entire molecule. Often the solvent of choice for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent suitable for creating stock solutions. |
| Ethanol / Methanol | Moderately Soluble | Polar protic solvents that can solvate both functional groups. May require warming to achieve higher concentrations. |
| Acetonitrile | Sparingly Soluble | Less polar than alcohols, solubility is expected to be lower. |
| Chloroform / Dichloromethane | Insoluble to Very Sparingly Soluble | Non-polar organic solvents are generally poor choices for this polar molecule. |
Protocol for Experimental Solubility Determination
To ensure accuracy in your experiments, direct determination of solubility in your specific buffer or solvent system is highly recommended. The shake-flask method followed by HPLC quantification is a robust approach.
Objective: To determine the saturation solubility of this compound in a chosen solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully collect a known volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5.0). Calculate the concentration in the original supernatant by back-calculation, which represents the saturation solubility.
Causality Behind Choices:
-
Using Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.
-
Prolonged Agitation: Guarantees that the system has reached thermodynamic equilibrium between the solid and dissolved states.
-
Centrifugation: Provides a clear separation of the saturated solution from undissolved solid, preventing artificially high results.
Stability Profile: A Forced Degradation Approach
The chemical stability of this compound is critical for its successful application. The bromoacetamide group is an alkylating agent and is susceptible to hydrolysis, particularly under basic conditions. Forced degradation studies are essential to identify potential degradation pathways and establish optimal handling and storage conditions.[3][4] These studies intentionally stress the molecule under various conditions to predict its long-term stability.[4][5]
Key Chemical Liabilities
The primary degradation pathway is the hydrolysis of the carbon-bromine bond, which is susceptible to nucleophilic attack. This reaction is accelerated by hydroxide ions, making the compound significantly less stable at high pH. The resulting product is 3-(2-hydroxyacetamido)propanoic acid.
Protocol for a Forced Degradation Study
This protocol outlines a typical forced degradation study as recommended by ICH guidelines to assess stability under hydrolytic, oxidative, thermal, and photolytic stress.[4][5] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3][5]
Objective: To identify degradation products and understand the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor frequently (e.g., 1, 4, 8, 24 hours), as degradation is expected to be rapid.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark for up to 24 hours.[3][5]
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for 1 week. Also, incubate a solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source providing UV and visible light (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[3]
-
-
Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Section 5.0).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). The analytical method should be able to separate the parent compound from all degradants.[6]
Analytical Methodologies for Quantification
A validated, stability-indicating analytical method is essential for both solubility and stability studies. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard choice.[6]
Typical RP-HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Column Temperature: 30°C.
Rationale:
-
C18 Column: Provides good retention for this moderately polar molecule.
-
Acidified Mobile Phase: Ensures the carboxylic acid is protonated, leading to consistent retention and sharp peak shapes.[6]
-
Gradient Elution: Necessary to elute the parent compound and any more polar (hydrolyzed) or less polar degradation products within a reasonable time.
-
UV Detection: The amide bond provides sufficient chromophore for detection at low UV wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.[6]
Recommended Handling and Storage
Based on the inherent chemical liabilities, the following practices are essential to maintain the integrity and reactivity of this compound.
Solid Compound
-
Storage Temperature: Store at -20°C for long-term stability.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) and keep desiccated. The compound is susceptible to hydrolysis, so moisture should be rigorously excluded.
-
Light: Protect from light to prevent potential photolytic degradation. Store in an amber vial inside a secondary container.
Solutions
-
Preparation: Solutions, especially in polar protic or aqueous solvents, should be prepared fresh immediately before use.
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF.
-
pH Considerations: When using aqueous buffers for conjugation reactions, avoid high pH. While the reaction of the bromoacetamide with a thiol is faster at slightly alkaline pH (7.5-8.5), the stability of the reagent decreases. A compromise must be found, and reaction times should be minimized. Avoid storing the reagent in basic buffers for any length of time.
Safety Precautions
This compound is an alkylating agent and should be handled as a hazardous substance.[7][8]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin.
-
Disposal: Dispose of waste in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
This compound is a valuable reagent whose efficacy is directly tied to its proper handling. Its solubility is highest in polar aprotic organic solvents like DMSO and is limited but highly pH-dependent in aqueous media. The primary stability concern is rapid hydrolysis under basic conditions. By employing the robust analytical and experimental protocols outlined in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes. Adherence to recommended storage and handling procedures is not only crucial for experimental success but also for laboratory safety.
References
- 1. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. pogo.ca [pogo.ca]
- 8. www3.paho.org [www3.paho.org]
An In-Depth Technical Guide to N-Bromoacetyl-β-alanine for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Bromoacetyl-β-alanine in Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is a critical determinant of the stability, homogeneity, and ultimate efficacy of the resulting conjugate. N-Bromoacetyl-β-alanine has emerged as a strategic tool for researchers, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its utility lies in its ability to form highly stable thioether bonds with sulfhydryl groups, offering a distinct advantage over more traditional maleimide-based linkers. This guide provides a comprehensive overview of the physical and chemical properties of N-Bromoacetyl-β-alanine, detailed experimental protocols, and expert insights into its application, empowering researchers to leverage this versatile reagent to its full potential.
Core Properties and Specifications
A thorough understanding of the fundamental properties of N-Bromoacetyl-β-alanine is essential for its effective application. These properties dictate its solubility, reactivity, and storage requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈BrNO₃ | --INVALID-LINK-- |
| Molecular Weight | 210.03 g/mol | --INVALID-LINK-- |
| CAS Number | 89520-11-6 | --INVALID-LINK-- |
| IUPAC Name | 3-(2-bromoacetamido)propanoic acid | --INVALID-LINK-- |
| Appearance | Pale yellow semi-solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (10 mM) | --INVALID-LINK-- |
| Melting Point | 71-77°C | ChemicalBook |
| Boiling Point | 433.4°C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.682 g/cm³ | --INVALID-LINK-- |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C. Keep in a dry place and avoid sunlight. | --INVALID-LINK-- |
Chemical Reactivity and Mechanism: The Power of the Thioether Bond
The primary utility of N-Bromoacetyl-β-alanine in bioconjugation lies in the reactivity of its bromoacetyl group towards nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins.
Reaction with Sulfhydryl Groups
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of a deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine, displacing the bromide ion. This results in the formation of a highly stable thioether bond.
Caption: Nucleophilic substitution reaction of a protein sulfhydryl group with N-Bromoacetyl-β-alanine.
pH Dependence and Selectivity
The reaction of haloacetyl groups with sulfhydryls is highly pH-dependent. For optimal selectivity towards cysteine residues, the reaction is typically carried out at a pH between 7.2 and 9.0.[1] At this pH, the sulfhydryl group (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the reaction. While maleimides react with thiols at a more neutral pH (6.5-7.5), bromoacetyl groups exhibit significant reactivity at a slightly more alkaline pH.[2][3] This differential reactivity can be exploited for sequential conjugations.
It is crucial to note that at a higher pH (above 9.0), the bromoacetyl group can also react with other nucleophilic amino acid side chains, such as the ε-amino group of lysine, although the reaction with thiols is significantly faster.[2]
Synthesis of N-Bromoacetyl-β-alanine: A Step-by-Step Protocol
The synthesis of N-Bromoacetyl-β-alanine can be achieved through the acylation of β-alanine with bromoacetyl bromide in an alkaline aqueous medium. The following protocol is adapted from established chemical synthesis principles.[4][5][6][7][8]
Materials:
-
β-alanine
-
Sodium hydroxide (NaOH)
-
Bromoacetyl bromide
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution of β-alanine: Dissolve β-alanine in an aqueous solution of sodium hydroxide at 0°C (ice bath). The molar ratio of NaOH to β-alanine should be approximately 2:1 to ensure the amino group is deprotonated and the carboxylic acid is in its salt form.
-
Acylation: Slowly add bromoacetyl bromide dropwise to the cold, stirring solution. The molar ratio of bromoacetyl bromide to β-alanine should be approximately 1.1:1. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify to pH 2 with cold dilute HCl. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure N-Bromoacetyl-β-alanine.
Caption: Workflow for the synthesis of N-Bromoacetyl-β-alanine.
Characterization of N-Bromoacetyl-β-alanine
Proper characterization of the synthesized N-Bromoacetyl-β-alanine is crucial to ensure its purity and identity before use in conjugation reactions. The following are expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the bromine, the amide, and the β-alanine backbone.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the acetyl and carboxyl groups, as well as the methylene carbons.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The expected monoisotopic mass is 208.979 g/mol . Isotopic peaks corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.[12][13]
Application in Antibody-Drug Conjugates (ADCs): A Detailed Protocol
N-Bromoacetyl-β-alanine is an excellent linker for the preparation of ADCs, particularly when targeting cysteine residues. The following is a general protocol for the conjugation of a cytotoxic drug to an antibody.
Materials:
-
Monoclonal antibody (mAb) containing accessible cysteine residues (either native or engineered).
-
N-Bromoacetyl-β-alanine linker-payload construct.
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.5-8.0).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction (if necessary): If conjugating to interchain disulfide bonds, partially reduce the antibody with a controlled amount of TCEP in a suitable buffer. The extent of reduction will determine the final drug-to-antibody ratio (DAR).
-
Linker-Payload Activation: Dissolve the N-Bromoacetyl-β-alanine linker-payload construct in an organic solvent such as DMSO.
-
Conjugation Reaction: Add the activated linker-payload to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted bromoacetyl groups.[14]
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography.
-
Characterization:
-
DAR Determination: Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[15]
-
Purity and Aggregation: Assess the purity and aggregation state of the ADC using size-exclusion chromatography.
-
Caption: General workflow for ADC synthesis using N-Bromoacetyl-β-alanine.
Troubleshooting and Considerations
-
Low Conjugation Efficiency: This can be due to several factors, including inactive reagents, incorrect pH, or the presence of interfering substances in the buffer (e.g., Tris or other amine-containing buffers).[16][17] Ensure all reagents are fresh and the reaction buffer is free of competing nucleophiles.
-
Side Reactions: While highly selective for thiols at the recommended pH, side reactions with other nucleophilic residues can occur at higher pH.[2] To minimize this, maintain the pH of the reaction mixture within the optimal range. Haloacetyl reactions should also be performed in the dark to prevent the formation of free iodine, which can react with tyrosine, tryptophan, and histidine residues.[1]
-
Protein Aggregation: The introduction of hydrophobic linker-payloads can sometimes lead to protein aggregation. Optimization of the DAR and the use of formulation buffers can help mitigate this issue.
Comparative Advantages over Maleimide Linkers
N-Bromoacetyl-β-alanine offers several advantages over the more commonly used maleimide-based linkers for thiol conjugation:
-
Thioether Bond Stability: The thioether bond formed from a bromoacetyl group is significantly more stable than the thiosuccinimide linkage from a maleimide. The latter is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to premature drug release.[]
-
Homogeneity: The reaction of bromoacetyl groups can sometimes lead to a more homogeneous ADC product compared to maleimide reactions.
-
Differential Reactivity: The difference in optimal pH for reaction with thiols between maleimides (pH 6.5-7.5) and bromoacetyls (pH 7.2-9.0) allows for orthogonal or sequential conjugation strategies.[2][3]
Conclusion: A Versatile Tool for Advanced Bioconjugation
N-Bromoacetyl-β-alanine is a powerful and versatile reagent for researchers in drug development and chemical biology. Its ability to form stable, covalent linkages with sulfhydryl groups, coupled with its favorable reactivity profile, makes it an excellent choice for the construction of robust and effective bioconjugates. By understanding its chemical properties and employing optimized protocols, scientists can harness the full potential of N-Bromoacetyl-β-alanine to advance their research and develop next-generation therapeutics.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Advances in the synthesis of β-alanine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Advances in the synthesis of β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 3-(2-Bromoacetamido)propanoic acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-(2-Bromoacetamido)propanoic acid (CAS No. 89520-11-6). As a reactive bifunctional molecule, its utility in bioconjugation and chemical synthesis is significant, but this reactivity also necessitates a rigorous and informed approach to laboratory safety.
Core Chemical Identity and Reactivity Profile
This compound is a compound featuring both a terminal carboxylic acid and an α-bromoacetamide functional group.[1][2] This unique structure dictates its primary application and its hazards.
-
Bromoacetamide Group: The carbon-bromine bond is susceptible to nucleophilic substitution, making the bromoacetamide moiety an effective alkylating agent.[1][2] This is the primary reactive center responsible for forming covalent bonds with nucleophiles, such as thiol groups in cysteine residues.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][2] This allows for its conjugation to proteins, peptides, or other molecules.
This dual reactivity makes it a valuable crosslinking agent but also classifies it as a potentially hazardous substance due to its ability to alkylate biological macromolecules. Compounds with similar bromoacetamide structures are known irritants and can be toxic.[3][4]
Hazard Identification and Risk Assessment
While some supplier safety data sheets (SDS) may not classify this specific compound as hazardous under GHS, its chemical structure is closely related to known irritants and corrosive materials like bromoacetic acid and 2-bromoacetamide.[5][6][7] Therefore, a conservative approach treating it as a hazardous substance is mandatory.
Primary Hazards:
-
Skin and Eye Contact: Based on related compounds, it should be considered a potential corrosive agent that can cause severe skin burns and eye damage.[6][8][9][10] Contact can lead to irritation, redness, and pain. Prolonged contact may result in chemical burns.
-
Inhalation: Inhalation of dust or powder should be avoided. It may cause irritation to the respiratory tract.[5][10]
-
Ingestion: Ingestion may be harmful.[6][10] Related compounds are toxic if swallowed.[6]
-
Alkylating Nature: As an alkylating agent, it has the potential to be a sensitizer and may cause allergic skin reactions.[7]
Before any procedure, a thorough risk assessment must be conducted, considering the quantity of the substance being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11][12]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Protects against direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5][13][14] |
| Eye Protection | Safety goggles with side shields (conforming to EN166 or ANSI Z87.1 standards). | Protects against splashes and dust. Standard safety glasses are insufficient.[6][14] |
| Skin/Body Protection | Fully-buttoned laboratory coat and long-sleeved clothing. | Prevents incidental skin contact.[6][13] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH/MSHA approved respirator should be used.[6] | Provides protection against inhalation of airborne dust. |
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and accidental release.
Handling
-
Personnel Qualification: This product should only be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[5]
-
Avoidance of Contact: Do not get the substance in eyes, on skin, or on clothing.[8][10]
-
Dust and Aerosol Prevention: Avoid formation of dust and aerosols during handling.[10]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[7][13][15]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[8][16] Many suppliers recommend refrigeration or storage at -20°C.[1][5]
-
Container: Keep the container tightly closed in a dry place.[8][16]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[10][12]
Emergency Procedures: A Self-Validating System
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[5] Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][8] Seek medical attention if irritation persists.[5] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][8] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[6][9] Seek immediate medical attention.[5][6] |
Self-Protection for First Aiders: Ensure you are aware of the material involved and take precautions to protect yourself from contamination.[6]
Accidental Release Measures (Spill Cleanup)
The response to a spill should be systematic to ensure containment and thorough decontamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. For a large spill, evacuate the area.
-
Don PPE: Before cleanup, don the appropriate PPE, including gloves, goggles, lab coat, and if necessary, a respirator.
-
Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne.[3][4]
-
Collection: Carefully sweep up or transfer the dampened material into a suitable, labeled container for disposal.[3][6] Use absorbent paper dampened with water to pick up any remaining material.[3][4]
-
Decontamination: Wash the spill area thoroughly with a strong soap and water solution.[3][4]
-
Disposal: Seal all contaminated materials (including gloves and absorbent paper) in a vapor-tight plastic bag for eventual disposal according to institutional and local regulations.[3][4]
-
Verification: Do not re-enter the area until it has been verified as properly cleaned by a safety officer.[3][4]
Fire-Fighting Measures
-
Extinguishing Media: In case of a fire, use dry chemical powder, carbon dioxide (CO2), or foam extinguishers.[5][6]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5][6]
-
Hazardous Combustion Products: Upon heating, it may emit toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen halides.[3][4][6]
Disposal Considerations
All waste materials containing this compound must be disposed of as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.
References
- 1. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. e1752fbe.delivery.rocketcdn.me [e1752fbe.delivery.rocketcdn.me]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-(2-Bromoacetamido)propanoic Acid
Introduction
3-(2-Bromoacetamido)propanoic acid is a bifunctional chemical reagent of significant interest in modern biochemical and pharmaceutical research. Structurally, it features a reactive bromoacetamide group and a terminal carboxylic acid, making it a versatile tool for chemical biology and drug development. The bromoacetamide moiety serves as an electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues, most notably cysteine. The carboxylic acid provides a convenient handle for further chemical modification, such as conjugation to other molecules of interest like fluorescent dyes, affinity tags, or complex drug scaffolds.
This guide provides a comprehensive overview of the synthesis, properties, mechanism of action, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols and the rationale behind them, offering field-proven insights to ensure successful application.
Physicochemical Properties & Characterization
A thorough understanding of the compound's properties is critical for its effective use.
| Property | Value | Source |
| CAS Number | 89520-11-6 | [1][2] |
| Molecular Formula | C5H8BrNO3 | [2][3] |
| Molecular Weight | 210.03 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Storage | -20°C, under inert atmosphere | [2][4] |
Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of β-alanine with bromoacetyl bromide or a related activated bromoacetic acid derivative. The reaction involves the nucleophilic attack of the amine group of β-alanine on the carbonyl carbon of the bromoacetyl moiety.
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
-
Dissolution of β-Alanine: Dissolve β-alanine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, at 0°C. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HBr byproduct formed during the reaction.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide in a water-immiscible organic solvent (e.g., dichloromethane) to the stirring β-alanine solution at 0°C. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: Separate the aqueous layer. Wash the organic layer with water. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. This step protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final, pure product.[5]
Reactivity and Mechanism of Action
The primary utility of this compound lies in the reactivity of its bromoacetamide group. The carbon atom bonded to the bromine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an excellent target for nucleophilic attack.
Covalent Modification of Cysteine
In biological systems, the most prominent nucleophile targeted by bromoacetamides is the thiol side chain of cysteine residues.[6] At physiological pH (around 7.4), a fraction of cysteine residues exists in the more nucleophilic thiolate form (S⁻). This thiolate anion readily attacks the electrophilic carbon of the bromoacetamide in an S_N2 reaction, displacing the bromide leaving group and forming a stable thioether bond.[1][2]
Caption: Mechanism of covalent modification of a cysteine residue.
This reaction is highly effective and is a cornerstone of activity-based protein profiling (ABPP) and the design of targeted covalent inhibitors.[7][8] The specificity for cysteine over other nucleophilic residues (like lysine or histidine) is achieved due to the higher nucleophilicity of the thiolate anion under typical reaction conditions.
Applications in Research and Drug Development
The dual functionality of this compound makes it a powerful tool in several advanced research areas.
Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
Chemical proteomics uses small molecule probes to study protein function in complex biological systems.[9] this compound can be elaborated into more complex probes. The carboxylic acid can be coupled to a reporter tag (like biotin or a fluorophore) or an alkyne/azide handle for click chemistry.[10] These probes are then used to covalently label reactive cysteines across the proteome. Subsequent enrichment (e.g., via streptavidin pull-down for biotinylated probes) and mass spectrometry analysis can identify the labeled proteins, providing a snapshot of protein activity and identifying potential drug targets.[7]
Targeted Covalent Inhibitors (TCIs)
The development of TCIs is a major strategy in modern drug discovery.[8][11] These drugs first bind non-covalently to their target protein and are then positioned to form a permanent covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This offers advantages like increased potency and prolonged duration of action.[8] this compound can serve as a starting point for building TCIs. The carboxylic acid is used as an attachment point to link the bromoacetamide "warhead" to a scaffold that provides binding affinity and selectivity for the target protein.
Bioconjugation and Linker Chemistry
The compound is also valuable in the field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[12][13] In these applications, it often serves as a bifunctional linker. For instance, the carboxylic acid can be activated (e.g., as an NHS ester) to react with amines on an antibody or a targeting ligand, while the bromoacetamide end is reserved for reaction with a payload molecule or an E3 ligase ligand containing a free thiol.
Experimental Protocol: Covalent Labeling of a Target Protein
This protocol provides a general workflow for labeling a purified protein containing a reactive cysteine residue with this compound.
Materials
-
Purified protein of interest (at least 2 mg/mL in a suitable buffer, e.g., PBS, pH 7.4).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting column (e.g., Sephadex G-25).
-
Bradford assay reagent or similar for protein quantification.
-
SDS-PAGE analysis equipment.
-
Mass spectrometer for verification (optional but recommended).
Workflow Diagram
Caption: Workflow for covalent protein labeling.
Step-by-Step Methodology
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (like Tris) if the carboxylic acid end were to be modified, and free of thiol-containing reagents (like DTT or β-mercaptoethanol) which would compete with the protein's cysteine residues.[14] The protein concentration should be at least 2 mg/mL for optimal reaction kinetics.[14]
-
Reagent Preparation: Prepare a fresh 100 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Labeling Reaction: a. To your protein solution, add the reagent stock solution to achieve a final 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically. b. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature can sometimes improve specificity and reduce protein degradation.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as DTT, to a final concentration of ~10 mM to scavenge any unreacted bromoacetamide.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your buffer of choice (e.g., PBS).
-
Analysis and Validation:
-
SDS-PAGE: Analyze the labeled protein alongside the unlabeled control. While the mass change (~192 Da, accounting for the loss of HBr) is too small to be seen as a band shift, this step confirms protein integrity.
-
Mass Spectrometry: This is the definitive method for confirming covalent modification. Using techniques like LC-MS on the intact protein or peptide mapping after tryptic digest will confirm the mass addition and can identify the specific cysteine residue(s) that have been modified.
-
Trustworthiness and Self-Validation
To ensure the validity of your labeling experiment, it is critical to include controls:
-
Negative Protein Control: If possible, use a mutant version of the protein where the target cysteine is replaced with a non-nucleophilic residue (e.g., alanine or serine). This protein should not be labeled.
-
No-Reagent Control: An aliquot of your protein that goes through all the same incubation and purification steps without the addition of the bromoacetamide reagent should be analyzed to account for any non-covalent interactions or sample degradation.
Conclusion and Future Outlook
This compound is a deceptively simple molecule that provides a robust and versatile platform for sophisticated biochemical investigation. Its role as a cysteine-reactive electrophile has cemented its importance in the fields of chemical proteomics and targeted covalent inhibitor design. As our understanding of the "ligandable" proteome expands, the rational application of this and related reagents will continue to empower researchers to probe protein function with exquisite precision and develop next-generation therapeutics with enhanced efficacy and novel mechanisms of action. Future developments will likely focus on creating more complex derivatives with fine-tuned reactivity and integrating them into multi-omics workflows to unravel complex biological questions.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. 89520-11-6|this compound|BLD Pharm [bldpharm.com]
- 5. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 6. Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 11. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to 3-(2-Bromoacetamido)propanoic Acid: From Discovery to Advanced Applications in Bioconjugation
Introduction
3-(2-Bromoacetamido)propanoic acid, also known as N-bromoacetyl-β-alanine, is a heterobifunctional crosslinking reagent of significant interest in the fields of biochemistry, drug development, and materials science. Its structure, featuring a reactive bromoacetyl group and a terminal carboxylic acid, allows for the covalent linkage of molecules, most notably through the selective alkylation of sulfhydryl groups. This guide provides a comprehensive overview of the compound, from its initial documented synthesis to its contemporary applications as a critical linker in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Discovery and Historical Context
While the precise first synthesis of this compound is not readily found in early chemical literature, a seminal report by Inman et al. in 1991 detailed its preparation as a key intermediate for a more complex bioconjugation reagent.[1] This work established the compound's utility in peptide chemistry, specifically for introducing a sulfhydryl-selective crosslinking function. The primary motivation for its synthesis was to create stable thioether linkages in peptides for applications such as the formation of cyclic peptides, peptide conjugates, and polymers for immunological studies.[1]
Prior to this, the broader class of haloacetamido compounds had been recognized for their utility in affinity labeling and protein modification, leveraging the reactivity of the haloacetyl group towards nucleophilic amino acid side chains. The work by Inman and colleagues provided a well-documented, practical synthesis and demonstrated a specific, valuable application for the β-alanine derivative, paving the way for its broader use in bioconjugation.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 89520-11-6 | --INVALID-LINK-- |
| Molecular Formula | C5H8BrNO3 | --INVALID-LINK-- |
| Molecular Weight | 210.03 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow semi-solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (10 mM) | --INVALID-LINK-- |
| Storage | -20°C for long term | --INVALID-LINK-- |
Synthesis Protocol
The synthesis of this compound is typically achieved through the acylation of β-alanine with a bromoacetylating agent. A general laboratory-scale synthesis is outlined below, adapted from established principles of amide bond formation.
Diagram of Synthesis Workflow
Caption: General synthesis scheme for this compound.
Step-by-Step Methodology:
-
Dissolution of β-Alanine: Dissolve β-alanine in an aqueous basic solution, such as sodium hydroxide, at a cooled temperature (e.g., 0°C). The base deprotonates the amino group, making it nucleophilic.
-
Addition of Bromoacetylating Agent: Slowly add bromoacetyl bromide or bromoacetic anhydride to the reaction mixture while maintaining the cool temperature and stirring vigorously. The reaction is exothermic.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Acidification and Extraction: Once the reaction is complete, acidify the mixture with an acid like HCl to protonate the carboxylic acid. The product can then be extracted with an organic solvent such as ethyl acetate.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Mechanism of Action and Reactivity
The utility of this compound as a crosslinker stems from the distinct reactivity of its two functional groups.
-
Carboxylic Acid: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines. This is commonly achieved using carbodiimide chemistry (e.g., with EDC) or by converting it to an active ester (e.g., an NHS ester).
-
Bromoacetyl Group: This group is a potent electrophile that reacts selectively with nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues, via a nucleophilic substitution reaction. This reaction results in the formation of a highly stable thioether bond.[2]
The reaction with sulfhydryl groups is most efficient at a pH range of 7.5-8.5. While the bromoacetyl group can also react with other nucleophilic side chains like histidine and methionine at higher pH and with prolonged reaction times, its reaction with thiols is significantly faster, allowing for a high degree of selectivity under controlled conditions.[3]
Diagram of Thioether Bond Formation
Caption: Mechanism of thioether bond formation.
Applications in Drug Development and Research
The bifunctional nature of this compound has made it a valuable tool in the development of complex biomolecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used as a linker to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid end is first coupled to the drug, and the bromoacetyl end is then reacted with cysteine residues on the antibody, which are often made available by the reduction of interchain disulfide bonds. The resulting thioether bond provides a stable linkage, ensuring that the cytotoxic drug remains attached to the antibody until it reaches the target cell.[][5]
Protocol for ADC Synthesis using this compound NHS Ester:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to expose free sulfhydryl groups.
-
Drug-Linker Conjugation: In a separate reaction, couple the cytotoxic drug to the NHS ester of this compound to form the drug-linker complex.
-
Antibody-Drug-Linker Conjugation: Add the drug-linker complex to the reduced antibody solution at a controlled pH (typically 7.5-8.5) and allow it to react for a specified time.
-
Purification: The resulting ADC is purified from unreacted drug-linker and antibody using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand.[6] Its defined length and chemical handles facilitate the systematic synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Diagram of PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Safety and Handling
As with all haloacetamides, this compound should be handled with care due to its potential as an alkylating agent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, -20°C is recommended.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound has evolved from a specialized reagent in peptide chemistry to a versatile and widely used linker in modern drug discovery. Its straightforward synthesis, well-defined reactivity, and the stability of the resulting thioether bond make it an invaluable tool for researchers and scientists. As the fields of ADCs, PROTACs, and other bioconjugates continue to expand, the demand for reliable and versatile crosslinking agents like this compound is expected to grow, ensuring its continued relevance in the development of next-generation therapeutics and research tools.
References
- 1. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 3-(2-Bromoacetamido)propanoic Acid: Synthesis, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Bromoacetamido)propanoic acid, also known as N-Bromoacetyl-β-alanine, is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, proteomics, and drug development. Its structure uniquely combines a reactive bromoacetyl group with a terminal carboxylic acid, enabling the sequential and chemoselective conjugation of different biomolecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its state-of-the-art applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Data
The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including stoichiometry calculations and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈BrNO₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 210.03 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 89520-11-6 | --INVALID-LINK-- |
| Appearance | Pale yellow semi-solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers at appropriate pH | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of β-alanine with a bromoacetylating agent. The following protocol is based on the well-established Schotten-Baumann reaction conditions, which are effective for the acylation of amino acids in an aqueous basic medium.[1]
Experimental Protocol: Synthesis via Bromoacetyl Chloride
Materials:
-
β-alanine
-
Bromoacetyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution of β-alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents) at 0-5 °C in an ice bath.
-
Acylation: While vigorously stirring the β-alanine solution, slowly add bromoacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. The slow addition and cooling are crucial to prevent the hydrolysis of the bromoacetyl chloride and to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2 with concentrated HCl. This step protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.
A generalized workflow for the synthesis is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Mechanistic Insights and Applications
The utility of this compound stems from its two distinct reactive moieties, which can be addressed in a sequential manner.
Thiol-Reactive Bromoacetyl Group
The bromoacetyl group is an excellent electrophile that reacts specifically with nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins and peptides. The bromide ion is a good leaving group, facilitating a nucleophilic substitution (SN2) reaction to form a stable thioether bond.[2] This reaction is highly efficient and proceeds under mild physiological conditions.
Application in Site-Specific Antibody-Drug Conjugation:
In the development of ADCs, precise control over the drug-to-antibody ratio (DAR) and the site of conjugation is paramount for therapeutic efficacy and safety. Antibodies can be engineered to contain surface-exposed cysteine residues at specific sites (e.g., THIOMABs).[3][4] this compound, after activation of its carboxyl group and conjugation to a cytotoxic payload, can then be selectively attached to these engineered cysteines.
Amine-Reactive Carboxylic Acid Group
The terminal carboxylic acid can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein. A common and highly efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted by NHS to a more stable amine-reactive NHS ester. This ester readily reacts with primary amines to form a stable amide bond.
Application in PROTAC Synthesis:
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5][6] They are typically composed of a target-binding ligand, an E3 ligase-binding ligand, and a linker connecting the two. This compound can serve as a versatile component of this linker. For instance, the carboxylic acid can be coupled to an amine-containing E3 ligase ligand, and the bromoacetyl group can then be used to attach a thiol-containing target-binding ligand, or vice versa.
Experimental Protocol: Two-Step Bioconjugation
This protocol outlines a general procedure for a two-step conjugation using this compound, for instance, to link a payload (containing a primary amine) to a cysteine-containing peptide or protein.
Step 1: Activation of Carboxylic Acid and Coupling to an Amine-Containing Payload
-
Activation: Dissolve this compound (1.0 eq), NHS (1.1 eq), and EDC (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DMSO). Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
-
Coupling: Add the amine-containing payload (1.0 eq) to the activated linker solution. If the payload is in a salt form, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to neutralize it. Allow the reaction to proceed at room temperature for 4-12 hours.
-
Purification: Purify the resulting bromoacetyl-functionalized payload by reverse-phase HPLC.
Step 2: Conjugation to a Cysteine-Containing Protein
-
Protein Preparation: If the cysteine residues are involved in disulfide bonds, they must first be reduced. Treat the protein with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.2-7.5). Remove the excess TCEP by dialysis or using a desalting column.
-
Conjugation: Add the purified bromoacetyl-functionalized payload (typically in a 5-10 fold molar excess over the protein) to the reduced protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.
-
Purification: Remove the excess unreacted payload and purify the final conjugate using size-exclusion chromatography or dialysis.
Caption: General workflow for two-step bioconjugation.
Safety and Handling
This compound and its derivatives are reactive chemical reagents and should be handled with appropriate safety precautions in a fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Always consult the Safety Data Sheet (SDS) for the specific product before use.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its bifunctional nature allows for the controlled and sequential assembly of complex biomolecular architectures, such as ADCs and PROTACs. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in creating next-generation therapeutics and research probes.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Site-Specific Protein Labeling Using 3-(2-Bromoacetamido)propanoic acid
Abstract
This document provides a comprehensive guide for the covalent labeling of proteins using 3-(2-Bromoacetamido)propanoic acid. This reagent is a valuable tool for introducing probes, tags, or other functionalities to proteins in a site-specific manner. The protocol herein is optimized for the selective modification of cysteine residues, leveraging the high nucleophilicity of the thiol side chain. We delve into the underlying chemical principles, provide a detailed experimental protocol, offer methods for characterization, and present a troubleshooting guide to address common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to employ covalent modification strategies in their work.
Introduction: The Principle of Thiol-Reactive Labeling
Covalent labeling is a powerful technique for studying protein function, structure, and interactions.[1][2] Among the various amino acid residues, cysteine is an ideal target for specific modification due to the relatively low abundance of free cysteine residues on the protein surface and the high nucleophilicity of its sulfhydryl group (-SH) at physiological pH.[3]
This compound belongs to the class of haloacetamide reagents, which are effective alkylating agents for thiol groups. The core of this labeling strategy lies in a nucleophilic substitution reaction where the thiolate anion (S⁻) of a cysteine residue attacks the carbon atom bearing the bromine. The bromide ion serves as an excellent leaving group, resulting in the formation of a stable thioether bond between the protein and the labeling reagent.[4] This reaction is highly efficient and specific for cysteines under controlled pH conditions.
The propanoic acid moiety of the reagent provides a handle for further conjugation or can be used to modulate the physicochemical properties of the labeled protein.
Reaction Mechanism
The diagram below illustrates the alkylation of a cysteine residue by this compound. The reaction proceeds via an SN2 mechanism, leading to a stable thioether linkage.
Caption: Mechanism of cysteine alkylation.
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general workflow for labeling a protein with available cysteine residues. Optimization may be required depending on the specific protein and its properties.
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-8.0. Avoid buffers containing primary amines like Tris if the carboxylic acid on the reagent is to be used for subsequent EDC/NHS chemistry.[9][10]
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[11]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing the reagent stock solution
Workflow Overview
The following diagram outlines the key steps in the protein labeling procedure.
Caption: Step-by-step experimental workflow.
Detailed Protocol
Step 1: Protein Preparation
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[12]
-
Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.
-
Add TCEP to a final concentration of 5 mM or DTT to 10 mM.[11]
-
Incubate at room temperature for 1 hour.
-
Remove the reducing agent using a desalting column, as it will compete with the protein for the labeling reagent.
-
Step 2: Reagent Stock Solution Preparation
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM.
-
Scientist's Note: Haloacetamide reagents can be sensitive to moisture. Preparing the stock solution fresh is crucial for optimal reactivity.
Step 3: Labeling Reaction
-
Add the desired molar excess of the this compound stock solution to the protein solution. A good starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.[1]
-
Causality Insight: The reaction is pH-dependent. A pH between 7.0 and 8.0 is recommended to ensure the cysteine thiol group is sufficiently nucleophilic without promoting significant hydrolysis of the reagent or modification of other residues like lysine.[13]
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature. The quenching reagent will react with any unreacted this compound.
Step 5: Purification of the Labeled Protein
-
Remove the excess, unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
Quantitative Parameters
The efficiency of the labeling reaction depends on several factors. The table below summarizes key parameters and their typical ranges.
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation.[12] |
| Reagent:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the reagent drives the reaction to completion. The optimal ratio depends on protein reactivity and should be optimized to avoid off-target labeling. |
| pH | 7.0 - 8.0 | Balances thiol nucleophilicity with reagent stability and minimizes side reactions with other amino acid residues like histidine or lysine.[12] |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Longer incubation times may be necessary for less accessible cysteine residues. Monitor the reaction to prevent over-labeling or protein degradation. |
| Temperature | 4°C to 25°C (Room Temp.) | Lower temperatures can help maintain protein stability during longer incubation periods. |
Characterization of the Labeled Protein
Confirming the successful labeling of the target protein is a critical step. Mass spectrometry is a powerful tool for this purpose.[14]
-
Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the intact protein. A mass shift corresponding to the addition of one or more labeling reagent molecules (Molecular Weight of this compound is 210.05 g/mol ) confirms covalent modification.
-
Peptide Mapping: To identify the specific site(s) of labeling, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Peptides containing a modified cysteine will show a characteristic mass increase.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Labeling | Inaccessible or oxidized cysteine residues. | Ensure target cysteines are solvent-accessible. If necessary, perform a reduction step with TCEP or DTT prior to labeling.[11] |
| Inactive reagent. | Prepare the this compound stock solution fresh in anhydrous solvent. | |
| Interfering substances in the buffer. | Avoid thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the labeling reaction. Ensure buffer components do not react with the haloacetamide.[9] | |
| Protein Precipitation | Over-labeling affecting protein solubility. | Reduce the molar excess of the labeling reagent or decrease the reaction time.[9] The addition of the propanoic acid moiety can alter the protein's isoelectric point. |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) or for a shorter duration. Screen different buffer compositions. | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH between 7.0 and 8.0. At higher pH, other nucleophilic residues like lysine can become more reactive.[13] |
| Excessive reagent concentration. | Titrate the molar excess of the labeling reagent to find the lowest effective concentration. |
Conclusion
This compound is a versatile and efficient reagent for the site-specific modification of cysteine residues in proteins. The straightforward reaction mechanism and the stability of the resulting thioether bond make it an excellent choice for a wide range of applications in research and development. By carefully controlling the reaction conditions and performing thorough characterization, researchers can confidently generate well-defined protein conjugates for their specific needs.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 8. This compound, CAS 89520-11-6 | AxisPharm [axispharm.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
Applications of 3-(2-Bromoacetamido)propanoic Acid in Biochemistry: A Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Tool for Probing Protein Function
3-(2-Bromoacetamido)propanoic acid is a bifunctional chemical reagent that has carved a significant niche in the field of biochemistry. At its core, it is an alkylating agent, but its true utility lies in its dual chemical personality. The molecule possesses a reactive bromoacetamide group and a terminal carboxylic acid. The bromoacetamide moiety is an electrophilic warhead, primed for covalent modification of nucleophilic amino acid residues in proteins. The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2] This reactivity is the engine behind its primary applications in irreversibly modifying and studying protein function.
The terminal carboxylic acid provides a versatile handle for further chemical modifications. It can be activated to react with primary amines, allowing for the conjugation of this reactive molecule to other probes, surfaces, or larger molecular scaffolds.[1][2] This adaptability makes it a valuable component in the construction of more complex biochemical tools, such as PROTAC linkers and antibody-drug conjugates (ADCs).[3][4] This guide will provide an in-depth exploration of the mechanisms, applications, and detailed protocols for utilizing this compound in biochemical research.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The primary biochemical application of this compound hinges on its ability to act as an alkylating agent, forming stable, covalent bonds with specific amino acid side chains. The bromoacetyl group is highly susceptible to nucleophilic attack by electron-rich functional groups found in proteins.
The most common targets for alkylation by bromoacetamide-containing compounds are the thiol groups of cysteine residues.[5] Cysteine's thiol is a potent nucleophile, especially in its deprotonated thiolate form (S-), which is more prevalent at a pH above its pKa (~8.3). The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable thioether bond.
Histidine residues, with their imidazole side chains, can also be modified, although generally at a slower rate than cysteines. Other nucleophilic residues such as lysine and methionine can potentially react, but typically require more forcing conditions and are less commonly targeted in standard applications. The specificity for cysteine can be enhanced by carefully controlling the reaction pH.
Caption: SN2 reaction mechanism of cysteine alkylation.
Core Applications in Biochemistry
The ability to form stable, covalent linkages with proteins makes this compound a powerful tool for a variety of applications.
Enzyme Inhibition and Active Site Mapping
One of the most prominent uses of this reagent is as an irreversible enzyme inhibitor. If a reactive cysteine or histidine residue is present within the active site of an enzyme, incubation with this compound can lead to its covalent modification and subsequent inactivation of the enzyme. This "suicide inhibition" is a powerful method for studying enzyme function.
By using analogs of this compound, researchers can perform affinity labeling (also known as active-site-directed labeling).[6][7][8] In this technique, a molecule that mimics the enzyme's natural substrate is functionalized with the bromoacetyl group. This directs the reactive moiety specifically to the active site, increasing the likelihood of labeling a residue critical for catalysis. Subsequent proteolytic digestion and mass spectrometry can then be used to identify the exact amino acid that was modified, providing invaluable information about the enzyme's active site architecture.[5]
Affinity Labeling for Target Identification
Beyond enzyme active sites, affinity labeling can be used more broadly to identify the binding partners of a particular ligand. A bioactive molecule (e.g., a drug candidate) can be derivatized with a linker terminating in this compound. When this probe is introduced to a complex biological sample, such as a cell lysate, it will first bind non-covalently to its target protein(s). The proximity of the bromoacetyl group to nucleophilic residues on the target protein then facilitates covalent bond formation, permanently "tagging" the protein of interest for subsequent enrichment and identification.[9][10][11]
Probing Protein Structure and Conformation
The reactivity of cysteine residues is often dependent on their local environment. Cysteines buried within the hydrophobic core of a protein are generally inaccessible to solvent-based reagents like this compound. Conversely, those on the protein surface are readily available for modification. By comparing the labeling pattern of a protein in its native state versus a denatured state, one can infer which cysteine residues are surface-exposed. This provides low-resolution structural information and can be used to monitor conformational changes that occur upon ligand binding or protein-protein interaction.
Detailed Application Notes and Protocols
The following protocols are provided as a guide and should be optimized for the specific protein and application.
Protocol 1: Irreversible Inhibition of a Target Cysteine Protease
This protocol describes a general procedure for assessing the ability of this compound to irreversibly inhibit a purified cysteine protease.
Materials:
-
Purified Cysteine Protease (e.g., Papain, Cathepsin B)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5
-
Assay Buffer: 50 mM Phosphate buffer, 2 mM EDTA, pH 6.5
-
Fluorogenic substrate for the target protease
-
Quenching Solution: 100 mM Dithiothreitol (DTT)
-
96-well microplate (black, for fluorescence)
-
Plate reader
Procedure:
-
Enzyme Preparation: Prepare a working stock of the cysteine protease in the Reaction Buffer. The final concentration in the reaction will depend on the specific activity of the enzyme.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Inhibition Reaction:
-
In a microcentrifuge tube, combine the protease solution with varying concentrations of the inhibitor (e.g., 0, 1, 10, 100 µM final concentration).
-
Include a DMSO-only control.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Quenching (Optional but Recommended): To stop the alkylation reaction, add DTT to a final concentration of 10 mM. This will react with any remaining unreacted inhibitor.
-
Activity Assay:
-
Dilute the enzyme-inhibitor mixture into the Assay Buffer in a 96-well plate.
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of remaining enzyme activity against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Causality and Experimental Choices:
-
pH: The reaction is performed at pH 7.5 to ensure a significant portion of the target cysteine residues are in the more nucleophilic thiolate form.[5]
-
DTT in Reaction Buffer: A low concentration of DTT is included to keep the active site cysteine in its reduced, active state before the addition of the inhibitor.
-
Quenching: Quenching the reaction with excess DTT ensures that the observed inhibition is due to the initial covalent modification and not ongoing inhibition of the substrate turnover assay.
Protocol 2: Affinity Labeling and Identification of a Target Protein
This protocol outlines a workflow for using a biotinylated version of this compound to label and pull down its target protein from a cell lysate.
Caption: Workflow for affinity labeling and protein identification.
Materials:
-
Cell lysate from the biological system of interest
-
Biotin-PEG-3-(2-bromoacetamido)propanoic acid (custom synthesis or commercially available)
-
Streptavidin-coated magnetic beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate using a suitable lysis buffer. Determine the total protein concentration.
-
Labeling Reaction:
-
Incubate a defined amount of total protein (e.g., 1-5 mg) with the biotinylated probe at a final concentration of 10-50 µM.
-
As a negative control, pre-incubate a separate aliquot of lysate with a non-biotinylated version of the probe or a known inhibitor of the suspected target before adding the biotinylated probe.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Quenching: Add DTT to a final concentration of 5 mM to quench any unreacted probe.
-
Streptavidin Pulldown:
-
Add pre-washed streptavidin beads to the labeled lysate.
-
Incubate for 1 hour at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, add SDS-PAGE sample buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining.
-
Excise the protein band(s) of interest that appear in the probe-treated sample but not the control.
-
Submit the excised bands for protein identification by mass spectrometry.
-
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| No inhibition/labeling observed | Target protein lacks an accessible, reactive nucleophile. | Confirm the presence of cysteines/histidines. Try varying the pH of the reaction. |
| Reagent has degraded. | Use a fresh stock of this compound. | |
| High background/non-specific labeling | Reagent concentration is too high or incubation time is too long. | Perform a dose-response and time-course experiment to find optimal conditions. |
| Lysate contains a high abundance of reactive proteins. | Consider a pre-clearing step or fractionation of the lysate before labeling. | |
| Poor pulldown efficiency | Inefficient labeling or insufficient bead capacity. | Increase probe concentration or incubation time. Use a larger volume of beads. |
Conclusion and Future Perspectives
This compound remains a cornerstone reagent in chemical biology and proteomics. Its straightforward reactivity and bifunctional nature provide a robust platform for a wide range of applications, from fundamental enzyme mechanism studies to complex target identification workflows.[5][12][13] As proteomics and drug discovery continue to evolve, the principles of covalent modification and affinity labeling, exemplified by the use of this versatile compound, will undoubtedly continue to play a critical role in elucidating complex biological processes and identifying novel therapeutic targets.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Macromolecular affinity labeling agents. Reaction of N-bromoacetylisoleucyl transfer ribonucleic acid with isoleucyl transfer ribonucleic acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversible protein affinity-labelling using bromomaleimide-based reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reversible protein affinity-labelling using bromomaleimide-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Application Notes and Protocols for 3-(2-Bromoacetamido)propanoic Acid in Cross-Linking Studies
Introduction: Unveiling Molecular Proximity with 3-(2-Bromoacetamido)propanoic Acid
In the intricate landscape of cellular biology and drug development, understanding the spatial arrangement and interaction networks of proteins is paramount. Chemical cross-linking serves as a powerful tool to capture these transient interactions, providing a molecular snapshot of protein complexes in their native state. This compound, also known as N-(Bromoacetyl)-beta-alanine, is a versatile heterobifunctional cross-linking agent that offers precision in these studies.[1][2] Its utility lies in its distinct reactive moieties: a bromoacetyl group that exhibits high reactivity towards sulfhydryl groups, and a terminal carboxylic acid that can be activated to target primary amines.[3] This dual reactivity allows for either a targeted, two-step cross-linking strategy to bridge interacting proteins or a more direct approach to link cysteine residues.
This comprehensive guide provides an in-depth exploration of this compound as a cross-linking agent. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its application, and discuss the subsequent analysis of cross-linked products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent to elucidate protein structure and function.
Chemical Properties and Reactivity Profile
This compound is characterized by its molecular structure, which dictates its cross-linking capabilities.
| Property | Value | Source |
| Synonyms | N-(Bromoacetyl)-beta-alanine, N-Bromoacetyl-β-alanine | [1][2] |
| Molecular Formula | C5H8BrNO3 | [1][4] |
| Molecular Weight | 210.03 g/mol | [1][4] |
| Reactive Group 1 | Bromoacetyl (-COCH2Br) | [1][3] |
| Reactive Group 2 | Carboxylic Acid (-COOH) | [3] |
| Target for Group 1 | Sulfhydryls (Thiols, e.g., Cysteine) | [3][5] |
| Target for Group 2 | Primary Amines (e.g., Lysine, N-terminus) after activation | [3][6] |
| Resulting Bond (Thiol) | Stable Thioether Bond | [1][7] |
| Resulting Bond (Amine) | Stable Amide Bond | [3][6] |
The cornerstone of this cross-linker's utility is the bromoacetyl group's reactivity towards the sulfhydryl side chain of cysteine residues. This reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the bromine, a good leaving group.[3] This forms a highly stable thioether linkage.[1][7] The reaction is highly dependent on pH, with the rate increasing at slightly alkaline conditions (pH 7.5-9.0).[5][8] This is because a higher pH favors the deprotonation of the thiol group to the more nucleophilic thiolate anion.[9][10]
The carboxylic acid group, on the other hand, is relatively unreactive on its own. It requires activation, typically using a carbodiimide such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) or its sulfo- a derivative. This converts the carboxyl group into an amine-reactive NHS ester, which then readily reacts with primary amines (like the ε-amino group of lysine) to form a stable amide bond.[6]
Reaction Mechanism: Thiol Alkylation
The primary reaction of the bromoacetyl moiety with a cysteine residue is a targeted alkylation. This specificity is a key advantage, as cysteine is a relatively low-abundance amino acid, which can simplify the analysis of cross-linked products.
Caption: Mechanism of thioether bond formation.
Experimental Protocols
The choice of protocol depends on the desired cross-linking strategy. A one-step protocol is suitable for linking two proteins that both have accessible cysteine residues. A two-step protocol is employed when linking a cysteine residue on one protein to a lysine residue on another, providing greater control and minimizing unwanted homodimerization.
Protocol 1: One-Step Cysteine-Cysteine Cross-Linking
This protocol is designed to cross-link proteins via their sulfhydryl groups.
Materials:
-
Protein A and Protein B in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution: 1 M L-cysteine or 1 M 2-mercaptoethanol
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Ensure your protein samples are pure and at a suitable concentration (typically 1-5 mg/mL). If necessary, perform a buffer exchange into the recommended reaction buffer. If the proteins have intramolecular disulfide bonds that need to be reduced to free up cysteines for cross-linking, incubate with a 5-10 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the cross-linker. Avoid DTT as it needs to be removed prior to the cross-linking reaction.
-
Cross-linker Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Cross-linking Reaction:
-
Combine Protein A and Protein B in the desired molar ratio in a microcentrifuge tube.
-
Add the this compound stock solution to the protein mixture to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[11] Incubate for 30 minutes at room temperature to consume any unreacted bromoacetyl groups.[1]
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry.
Protocol 2: Two-Step Cysteine-to-Amine Cross-Linking
This protocol provides a more controlled cross-linking approach by first reacting the bromoacetyl group with a cysteine on one protein, purifying the intermediate, and then activating the carboxylic acid to react with an amine on a second protein.
Materials:
-
Protein A (with cysteine) and Protein B (with lysine) in appropriate buffers.
-
This compound
-
Anhydrous DMSO
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5)
-
Quenching solutions: 1 M L-cysteine and 1 M Tris or hydroxylamine.
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Bromoacetylation of Protein A
-
Follow steps 1-3 of Protocol 1, using only Protein A.
-
Purification of Intermediate: After the bromoacetylation reaction, remove the excess unreacted cross-linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Activation Buffer. This is a critical step to prevent unwanted side reactions in the next step.
Step 2: Amine Coupling to Protein B
-
Activation of Carboxylic Acid:
-
To the purified bromoacetylated Protein A, add EDC and NHS (or Sulfo-NHS) to a final concentration of 5-10 mM each.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Protein B:
-
Immediately add Protein B to the activated Protein A solution. A 1.5 to 5-fold molar excess of the activated Protein A relative to Protein B is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Tris or hydroxylamine to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Final Purification and Analysis: Purify the final conjugate using SEC or another appropriate chromatographic method to separate the cross-linked product from unreacted proteins. Analyze the final product by SDS-PAGE and mass spectrometry.
Analysis of Cross-Linked Products
A multi-faceted approach is recommended for the analysis of cross-linking reactions.
1. SDS-PAGE: This is the most straightforward method to visualize the results of a cross-linking reaction. Successful cross-linking will result in the appearance of new, higher molecular weight bands corresponding to the cross-linked protein complexes.
2. Size-Exclusion Chromatography (SEC): SEC can be used to separate cross-linked complexes from unreacted monomers and aggregates based on their size.
3. Mass Spectrometry (MS): For detailed characterization, mass spectrometry is indispensable. A "bottom-up" proteomics approach is typically used, where the cross-linked protein mixture is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[12]
-
Identification of Cross-Linked Peptides: Specialized software is used to identify the spectra of cross-linked peptides. These peptides will have a mass that is the sum of the two individual peptides plus the mass of the cross-linker minus the mass of HBr.
-
Mapping Interaction Sites: The identification of the specific amino acids involved in the cross-link provides valuable distance constraints for structural modeling of the protein complex.
Caption: A typical workflow for the analysis of cross-linked proteins.
Troubleshooting and Considerations
-
Low Cross-linking Efficiency:
-
Increase the molar excess of the cross-linker.
-
Optimize the reaction pH (for thiol reactivity, pH 7.5-9.0).
-
Ensure the absence of competing nucleophiles in the buffer.
-
Confirm the presence of accessible cysteine/lysine residues.
-
-
Excessive Aggregation:
-
Reduce the concentration of the cross-linker.
-
Decrease the reaction time or temperature.
-
Optimize protein concentration.
-
-
Non-specific Labeling:
-
While the bromoacetyl group is highly selective for thiols, some reactivity with other nucleophiles like histidine and lysine can occur at higher pH.[3] Careful pH control is crucial.
-
Perform the reaction in the dark to limit the formation of free iodine from any potential impurities, which could react with other residues.[5]
-
Conclusion
This compound is a powerful and versatile tool for elucidating protein-protein interactions. Its heterobifunctional nature allows for both one-step and controlled two-step cross-linking strategies. By carefully designing experiments and utilizing the detailed protocols and analytical workflows described in this guide, researchers can confidently employ this reagent to gain valuable insights into the structure and function of protein complexes, advancing fields from fundamental cell biology to targeted drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Site-Specific Peptide Modification via Thiol-Alkylation using 3-(2-Bromoacetamido)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the conjugation of 3-(2-Bromoacetamido)propanoic acid to peptides. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to ensure reliable and reproducible results in your research and development endeavors.
Introduction: The Power of Covalent Peptide Modification
The strategic modification of peptides is a cornerstone of modern drug development, diagnostics, and fundamental biological research. By introducing specific chemical moieties, researchers can enhance peptide stability, modulate pharmacokinetic properties, or attach reporter molecules. The bromoacetyl group is a highly effective tool for peptide modification, acting as an electrophilic handle that reacts selectively with nucleophiles.[1] This application note focuses on the use of this compound for the targeted alkylation of cysteine residues within a peptide sequence, forming a stable thioether bond.[1][2] This method is widely employed for creating peptide-protein conjugates, cyclic peptides, and various other modified peptide structures.[1][3]
Reaction Mechanism: The Chemistry of Thiol-Alkylation
The conjugation of this compound to a peptide containing a cysteine residue proceeds via a nucleophilic substitution reaction. The sulfhydryl group (-SH) of the cysteine side chain acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion, which is an excellent leaving group, and the formation of a stable thioether linkage.[2]
The reaction is highly selective for sulfhydryl groups at a neutral to slightly alkaline pH. While other nucleophilic residues (such as lysine or histidine) can potentially react, the high nucleophilicity of the thiolate anion (S-) under these conditions makes the reaction with cysteine significantly more favorable.
Experimental Workflow Overview
The overall process for conjugating this compound to a peptide involves several key stages: peptide preparation, conjugation reaction, purification of the conjugate, and finally, characterization and analysis.
Caption: Experimental workflow for peptide conjugation.
Detailed Protocol for Peptide Conjugation
This protocol is designed for a starting scale of 1-5 mg of a cysteine-containing peptide. Adjustments may be necessary based on the specific properties of your peptide.
Materials:
-
Cysteine-containing peptide (lyophilized)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sodium phosphate buffer (0.1 M, pH 7.2)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water (ddH2O)
Equipment:
-
Analytical balance
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bar
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system[4][5]
Step-by-Step Procedure:
-
Peptide Preparation and Disulfide Reduction:
-
Accurately weigh the desired amount of lyophilized peptide.
-
Dissolve the peptide in the sodium phosphate buffer to a final concentration of 1-2 mg/mL.
-
To ensure the cysteine sulfhydryl group is in its reduced, reactive state, add a 2-5 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 30-60 minutes. TCEP is a stable reducing agent that is effective at this pH and does not introduce additional thiol groups.[9]
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a compatible organic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) at a concentration of 10-20 mg/mL. This should be prepared fresh before each use.
-
-
Conjugation Reaction:
-
To the peptide solution, add a 5-10 fold molar excess of the this compound solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
-
The reaction progress can be tracked by the disappearance of the starting peptide peak and the appearance of a new, typically more hydrophobic, product peak in the HPLC chromatogram.
-
-
Quenching the Reaction (Optional):
-
If necessary, the reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol (DTT), to react with any excess bromoacetyl reagent.
-
Purification of the Peptide Conjugate
The standard and most effective method for purifying the peptide conjugate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][10]
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide conjugate. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate.
-
Detection: UV detection at 210-220 nm is standard for peptides.[4]
The conjugated peptide will generally have a longer retention time than the unmodified peptide due to the increased hydrophobicity from the added moiety. Fractions corresponding to the desired product peak should be collected.
Characterization and Quality Control
Mass Spectrometry: Mass spectrometry is crucial for confirming the successful conjugation.[6][7][8][11] By comparing the mass spectrum of the purified product with that of the starting peptide, a mass shift corresponding to the addition of the 3-(acetamidopropanoic acid) group should be observed. The expected mass increase is 178.01 Da (the mass of the bromoacetyl propanoic acid minus the mass of HBr). Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.[7][8]
Purity Assessment: The purity of the final conjugated peptide should be assessed by analytical RP-HPLC.[4][12] A single, sharp peak corresponding to the conjugated product is indicative of high purity.
Critical Parameters and Troubleshooting
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.0 - 8.0 | Maintains the cysteine sulfhydryl in its nucleophilic thiolate form without promoting significant side reactions with other amino acid residues.[13] |
| Molar Ratio (Reagent:Peptide) | 5:1 to 10:1 | A molar excess of the bromoacetyl reagent helps to drive the reaction to completion. However, a very large excess can increase the risk of non-specific modifications and complicates purification. |
| Reaction Time | 1 - 4 hours | The reaction is typically rapid. Monitoring by HPLC is recommended to determine the optimal time and avoid potential degradation of the peptide or conjugate over extended periods. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently. Higher temperatures are generally not necessary and may increase the rate of side reactions or peptide degradation. |
Troubleshooting Common Issues:
-
Low Conjugation Efficiency:
-
Cause: Incomplete reduction of peptide disulfide bonds.
-
Solution: Increase the concentration of TCEP or the incubation time for the reduction step.
-
Cause: Incorrect pH of the reaction buffer.
-
Solution: Verify the pH of the buffer before starting the reaction.
-
-
Multiple Product Peaks in HPLC:
-
Cause: Non-specific modification of other nucleophilic residues (e.g., lysine, histidine).
-
Solution: Lower the reaction pH to the lower end of the recommended range (e.g., pH 7.0) to increase the selectivity for cysteine.
-
Cause: Oxidation of the peptide or conjugate.
-
Solution: Degas buffers and handle the reaction under an inert atmosphere (e.g., nitrogen or argon) if the peptide is particularly sensitive to oxidation.
-
Conclusion
The conjugation of this compound to cysteine-containing peptides is a robust and reliable method for site-specific peptide modification. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high yields of the desired conjugate. The subsequent purification by RP-HPLC and characterization by mass spectrometry are essential steps to ensure the final product's identity and purity, making it suitable for a wide range of applications in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. bachem.com [bachem.com]
- 6. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msvision.com [msvision.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
Site-Specific Protein Modification with 3-(2-Bromoacetamido)propanoic Acid: An Application Guide
Introduction: Precision in Protein Engineering
In the landscape of modern biochemistry and drug development, the ability to precisely modify proteins at specific sites is paramount. Site-specific modification allows for the introduction of novel functionalities, the study of protein structure and function, and the creation of sophisticated bioconjugates such as antibody-drug conjugates (ADCs). Among the chemical tools available for such modifications, haloacetamide reagents, including 3-(2-bromoacetamido)propanoic acid, have emerged as robust and reliable options for targeting cysteine residues.
This guide provides a comprehensive overview and detailed protocols for the use of this compound for the site-specific modification of proteins. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and discuss methods for the characterization of the resulting bioconjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
The Chemistry of Cysteine Alkylation with this compound
The primary mechanism of action for this compound is the alkylation of the thiol group of a cysteine residue. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. The result is the formation of a stable and irreversible thioether bond.
The specificity of this reaction for cysteine is largely due to the high nucleophilicity of the thiolate anion compared to other amino acid side chains at physiological pH. The propanoic acid moiety of the reagent provides a convenient handle for subsequent conjugation reactions, typically through the formation of an amide bond with an amine-containing molecule.
Caption: Reaction mechanism of cysteine alkylation.
Experimental Workflow: A Two-Stage Process
The modification of a protein with this compound and subsequent conjugation to a molecule of interest is typically a two-stage process. The first stage involves the alkylation of the cysteine residue on the target protein. The second stage involves the activation of the carboxylic acid group on the newly installed linker and its reaction with an amine-containing molecule.
Caption: Two-stage experimental workflow.
Protocol 1: Cysteine Alkylation with this compound
This protocol outlines the procedure for the site-specific modification of a cysteine-containing protein with this compound.
Materials:
-
Cysteine-containing protein of interest
-
This compound (CAS: 89520-11-6)
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting columns or Size Exclusion Chromatography (SEC) system
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is pure and free of any thiol-containing contaminants. If the protein has been stored in a buffer containing a reducing agent (e.g., DTT, TCEP), it must be removed prior to the reaction. This can be achieved by dialysis or using a desalting column equilibrated with the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 100 mM. This solution should be prepared fresh before each use.
-
-
Alkylation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (4-16 hours) to minimize potential protein degradation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM. This will react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and quenching agent by passing the reaction mixture through a desalting column or by SEC. The column should be equilibrated with a suitable buffer for the downstream application (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the modification by mass spectrometry. An increase in mass corresponding to the addition of the linker (194.02 Da) should be observed.
-
Analyze the purity of the modified protein by SDS-PAGE.
-
Protocol 2: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the alkylated protein to an amine-containing molecule using EDC/NHS chemistry.
Materials:
-
Alkylated protein from Protocol 1
-
Amine-containing molecule of interest (e.g., fluorescent dye, drug)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0
-
Conjugation Buffer: 50 mM PBS, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., SEC, Ion Exchange Chromatography)
Procedure:
-
Buffer Exchange:
-
Exchange the buffer of the alkylated protein to the Activation Buffer using a desalting column or dialysis.
-
-
Activation of Carboxylic Acid:
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.
-
Add a 100- to 500-fold molar excess of EDC and NHS to the alkylated protein solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the amine-containing molecule to the activated protein solution. A 10- to 50-fold molar excess of the amine-containing molecule is typically used.
-
Adjust the pH of the reaction mixture to 7.4 by adding the Conjugation Buffer.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final protein conjugate using an appropriate chromatography method (e.g., SEC, ion exchange) to remove excess reagents and unconjugated molecules.
-
-
Characterization:
-
Confirm the final conjugate by mass spectrometry.
-
Determine the degree of labeling using UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance spectrum.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and SEC.
-
Perform a functional assay to ensure the biological activity of the protein is retained.
-
Characterization of Modified Proteins
Thorough characterization of the modified protein is crucial to ensure the success of the conjugation and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the degree of labeling. | An increase in the protein's mass corresponding to the mass of the added molecule(s). |
| SDS-PAGE | To assess the purity and apparent molecular weight of the modified protein. | A single band at the expected molecular weight, with a potential slight shift depending on the size of the modification. |
| Size Exclusion Chromatography (SEC) | To evaluate the aggregation state of the protein after modification. | A single, symmetrical peak indicating a homogenous and non-aggregated sample. |
| UV-Vis Spectroscopy | To determine the concentration of the protein and the conjugated molecule, and to calculate the degree of labeling. | The absorbance spectrum will be a composite of the protein and the conjugated molecule. |
| Circular Dichroism (CD) Spectroscopy | To assess the secondary and tertiary structure of the protein after modification. | Minimal changes in the CD spectrum, indicating that the protein's folding has not been significantly perturbed. |
| Functional Assays | To ensure that the biological activity of the protein is retained after modification. | The activity of the modified protein should be comparable to that of the unmodified protein. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds; Inactive labeling reagent; Suboptimal reaction pH; Insufficient molar excess of reagent. | Ensure complete reduction and removal of reducing agents; Use fresh reagent; Optimize reaction pH (7.5-8.5 for cysteine alkylation); Increase the molar excess of the labeling reagent. |
| Protein Aggregation | Protein instability under reaction conditions; Hydrophobic nature of the label. | Perform the reaction at a lower temperature (4°C); Include stabilizing excipients in the buffer; Optimize the degree of labeling to avoid over-modification. |
| Off-Target Modification | Reaction pH is too high, leading to modification of other nucleophilic residues (e.g., lysine). | Perform the reaction at a lower pH (around 7.5) to maintain the selectivity for cysteine. |
| Loss of Protein Activity | Modification of a cysteine residue critical for protein function; Conformational changes induced by the modification. | If possible, use site-directed mutagenesis to move the target cysteine to a less critical location; Use a linker with a different length or chemical properties. |
Conclusion
Site-specific protein modification with this compound is a powerful technique for the creation of well-defined protein conjugates. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this methodology. By carefully controlling the reaction conditions and thoroughly characterizing the final product, it is possible to generate high-quality bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
Application Notes and Protocols for 3-(2-Bromoacetamido)propanoic acid: A Versatile Heterobifunctional Linker for Bioconjugation
Introduction: The Strategic Role of Heterobifunctional Linkers in Modern Biotherapeutics
In the rapidly advancing fields of targeted therapeutics and diagnostics, the covalent linkage of distinct molecular entities is a cornerstone of innovation. Heterobifunctional linkers are critical reagents that enable the precise and stable conjugation of biomolecules, such as antibodies, with therapeutic payloads, imaging agents, or other functional moieties.[1][2][3] 3-(2-Bromoacetamido)propanoic acid is a non-cleavable heterobifunctional linker engineered for such demanding applications.[4][5] Its architecture, featuring a thiol-reactive bromoacetamido group and an amine-reactive carboxylic acid, provides a robust platform for the development of complex biomolecular constructs, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6]
This comprehensive guide provides an in-depth exploration of the chemical principles governing the utility of this compound, detailed protocols for its application, and expert insights into the critical parameters that ensure successful and reproducible bioconjugation outcomes.
Physicochemical and Reactive Properties
A thorough understanding of the linker's properties is paramount for its effective implementation.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | N-Bromoacetyl-β-alanine | [7] |
| CAS Number | 89520-11-6 | [4][5] |
| Molecular Formula | C₅H₈BrNO₃ | [5][8] |
| Molecular Weight | 210.03 g/mol | [5][7] |
| Functional Group 1 | Bromoacetamido (Thiol-reactive) | [4][5] |
| Functional Group 2 | Carboxylic Acid (Amine-reactive) | [4][5] |
| Storage | Store at -20°C, desiccated | [5][9] |
The bromoacetamido moiety is an alpha-haloacetyl group that serves as a highly efficient alkylating agent for nucleophiles, particularly the sulfhydryl groups of cysteine residues.[10] The bromide ion is an excellent leaving group, facilitating a nucleophilic substitution reaction that results in the formation of a stable thioether bond.[4][5] This bond is significantly more stable than the adduct formed from maleimide-thiol reactions, which can be susceptible to a retro-Michael addition, leading to premature drug deconjugation.[11][12]
The terminal carboxylic acid, on the other hand, is relatively unreactive on its own. It requires activation to form an active ester, typically an N-hydroxysuccinimide (NHS) ester, which can then efficiently react with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][5][13]
Mechanism of Action: A Two-Stage Conjugation Strategy
The heterobifunctional nature of this compound allows for a controlled, sequential conjugation workflow. This is a critical advantage as it prevents the uncontrolled polymerization that can occur with homobifunctional crosslinkers.[3] The general strategy involves two key stages:
-
Payload Attachment: The carboxylic acid is first activated and reacted with an amine-containing payload (e.g., a cytotoxic drug, a fluorescent dye).
-
Biomolecule Conjugation: The resulting payload-linker construct, now equipped with a thiol-reactive bromoacetamido group, is then conjugated to a biomolecule containing free sulfhydryl groups.
This sequential approach ensures a well-defined final conjugate.
Diagram: General Workflow for Bioconjugation
Caption: Sequential conjugation workflow using the linker.
Experimental Protocols
PART 1: Synthesis of a Bromoacetamido-Activated Payload
This protocol details the activation of the carboxylic acid on this compound and its subsequent conjugation to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, for payload salts)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reverse-phase HPLC (RP-HPLC) for purification
Protocol:
-
Activation of the Linker:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 30-60 minutes to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Causality Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions.
-
-
Payload Conjugation:
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. If the payload is a hydrochloride or TFA salt, add DIPEA (2-3 equivalents) to neutralize the acid and free the primary amine.
-
Slowly add the activated linker solution (from step 1) to the payload solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[10] Expert Tip: Performing the reaction at 4°C overnight can improve yields for sensitive payloads.
-
-
Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired payload-linker conjugate.
-
Once the reaction is complete, purify the bromoacetamido-activated payload by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
PART 2: Conjugation to a Thiol-Containing Biomolecule (e.g., Antibody)
This protocol outlines the conjugation of the bromoacetamido-activated payload to a cysteine-containing antibody. This can be an antibody with engineered cysteines or one where native disulfide bonds have been partially or fully reduced.
Materials:
-
Bromoacetamido-activated payload (from Part 1)
-
Cysteine-containing monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if required)
-
Conjugation Buffer: PBS containing 1 mM EDTA, pH 7.5-8.5. Causality Insight: The bromoacetyl-thiol reaction is more efficient at a slightly alkaline pH (≥8.0) as it favors the more nucleophilic thiolate anion (S⁻).[12] EDTA is included to chelate any trace metal ions that could catalyze the oxidation of free thiols.
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) for purification
Protocol:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in Conjugation Buffer.
-
To reduce interchain disulfide bonds, add a 5-10 fold molar excess of TCEP. The precise amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate at 37°C for 1-2 hours.[10]
-
Remove excess TCEP immediately by buffer exchange using a desalting column (e.g., Sephadex G-25) or TFF, equilibrating with Conjugation Buffer.[14] Trustworthiness Check: Complete removal of the reducing agent is critical to prevent it from reacting with the bromoacetamido-linker.
-
-
Conjugation Reaction:
-
Immediately add the bromoacetamido-activated payload (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the reduced, purified antibody. A common starting point is a 5-10 fold molar excess of the payload-linker over the antibody.[10]
-
Ensure the final concentration of the organic solvent is low (typically <10% v/v) to maintain antibody stability.[14]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle agitation.[10] The reaction should be performed in the dark to minimize potential photo-activated side reactions.[10]
-
-
Quenching:
-
Quench any unreacted bromoacetamido groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for 30 minutes.[10] This step prevents any non-specific alkylation during storage or analysis.
-
-
Purification and Characterization:
-
Remove excess payload-linker and quenching reagent by SEC or TFF.
-
Characterize the final ADC for purity, aggregation (by SEC), and average DAR (by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry).
-
Diagram: Reaction Mechanism of Bromoacetamido Group with Thiol
Caption: Formation of a stable thioether bond.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid breathing dust.[15] Wash hands thoroughly after handling.[15][18]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[15]
-
-
Storage: Store in a dry, cool, and well-ventilated place, typically at -20°C.[5][9] Keep the container tightly closed.[15]
Applications Beyond ADCs
While prominently used in ADC development, the versatility of this compound extends to other applications:
-
Surface Modification: The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, presenting a thiol-reactive group for the immobilization of proteins or peptides.[19]
-
PROTAC Synthesis: It can serve as a linker to connect a target-binding ligand and an E3 ligase ligand in the synthesis of PROTACs.[6]
-
Peptide-Oligonucleotide Conjugates: The linker's orthogonal reactivity is ideal for cross-linking different classes of biomolecules.[1]
Conclusion
This compound is a powerful and reliable heterobifunctional linker that offers significant advantages for the construction of well-defined bioconjugates. Its ability to form stable thioether bonds and its amenability to a controlled, sequential conjugation strategy make it a superior choice for applications demanding high stability and homogeneity, such as the development of next-generation antibody-drug conjugates. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently leverage this versatile tool to advance their scientific and therapeutic objectives.
References
- 1. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 89520-11-6|this compound|BLD Pharm [bldpharm.com]
- 8. This compound, CAS 89520-11-6 | AxisPharm [axispharm.com]
- 9. dcchemicals.com [dcchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. This compound NHS ester,N-SUCCINIMIDYL 3-(BROMOACETAMIDO)PROPIONATE-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. e1752fbe.delivery.rocketcdn.me [e1752fbe.delivery.rocketcdn.me]
- 18. fishersci.com [fishersci.com]
- 19. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Labeling with 3-(2-Bromoacetamido)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the covalent labeling of biomolecules using 3-(2-Bromoacetamido)propanoic acid. This heterobifunctional reagent is a valuable tool for introducing a carboxylic acid handle onto proteins and other thiol-containing molecules. The protocols and methodologies detailed herein are designed to ensure high efficiency, specificity, and reproducibility in your conjugation experiments. We will delve into the underlying chemical principles, provide step-by-step experimental workflows, and offer expert insights into process optimization and troubleshooting.
Introduction: The Utility of this compound in Bioconjugation
This compound is a chemical modification reagent that features two key functional groups: a bromoacetyl group and a terminal carboxylic acid. This architecture makes it an effective crosslinker for a variety of applications in chemical biology and drug development.
-
The bromoacetyl group is a haloacetyl moiety that serves as a potent electrophile, exhibiting high reactivity towards nucleophilic sulfhydryl groups, such as those found in the side chains of cysteine residues in proteins.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond.[2]
-
The terminal carboxylic acid provides a versatile handle for subsequent modifications. Once the bromoacetyl group has reacted with the target biomolecule, the free carboxyl group can be activated (e.g., using carbodiimide chemistry) to react with primary amines, enabling the conjugation of a second molecule of interest.
This dual functionality allows for the stepwise construction of complex bioconjugates, making this compound a valuable reagent for applications such as:
-
Antibody-drug conjugate (ADC) development: Where a cytotoxic drug can be linked to a thiol-containing antibody.
-
Protein-protein crosslinking: To study protein interactions.
-
Surface immobilization: Attaching proteins to carboxyl-reactive surfaces.
-
Introduction of labels and probes: For detection and imaging applications.
The Chemistry of Thiol-Alkylation with Bromoacetamide
The selective labeling of cysteine residues is a cornerstone of bioconjugation, owing to the relatively low abundance of cysteine in most proteins and the high nucleophilicity of its thiol group. The reaction between the bromoacetyl group of this compound and a cysteine residue is highly dependent on pH.
The reactive species is the deprotonated thiolate anion (R-S⁻). Therefore, the reaction rate increases with pH as the equilibrium shifts towards the formation of the more nucleophilic thiolate.[3] However, at higher pH values (typically above 8.5-9.0), the risk of non-specific reactions with other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole group of histidine, also increases.[1]
Comparative Reactivity of Thiol-Reactive Groups
It is crucial to understand the reactivity profile of bromoacetamides in comparison to other common thiol-reactive reagents to make informed decisions in experimental design.
| Reagent Class | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH Range | Resulting Linkage | Key Considerations |
| Bromoacetamides | ~0.6 - 10 | 7.5 - 9.0 | Thioether | Good stability; reactivity is pH-dependent, requiring the thiolate anion.[3] |
| Iodoacetamides | Generally faster than bromoacetamides | 7.5 - 9.0 | Thioether | Iodide is a better leaving group, leading to higher reactivity.[3] |
| Maleimides | 10 - 1000 | 6.5 - 7.5 | Thioether (via Michael addition) | Highly reactive at neutral pH, but the resulting thioether can undergo a retro-Michael reaction, leading to potential instability.[3] |
Experimental Workflow for Protein Labeling
The following section outlines a detailed, step-by-step protocol for the labeling of a protein with this compound. This workflow is designed to be a robust starting point, which can be further optimized for your specific protein and application.
Materials and Reagents
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Reducing Agent (optional): e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: e.g., 1 M L-cysteine or 2-mercaptoethanol
-
Anhydrous, water-miscible solvent: e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system: e.g., Size-exclusion chromatography (SEC) column or dialysis cassettes
-
Analytical instruments: e.g., Mass spectrometer, SDS-PAGE system
Step-by-Step Protocol
Step 1: Protein Preparation (Reduction of Disulfides - Optional)
-
Rationale: To ensure that cysteine residues are available for labeling, any existing disulfide bonds should be reduced. TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed prior to the labeling reaction.
-
Procedure:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If reduction is necessary, add TCEP to a final concentration of 1-5 mM.
-
Incubate for 1 hour at room temperature.
-
Step 2: Reagent Preparation
-
Rationale: this compound should be dissolved immediately before use to minimize hydrolysis.
-
Procedure:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Step 3: Conjugation Reaction
-
Rationale: The reaction is performed at a slightly basic pH to promote the formation of the reactive thiolate anion. A molar excess of the labeling reagent is used to drive the reaction to completion.
-
Procedure:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect from light.
-
Step 4: Quenching the Reaction
-
Rationale: Any unreacted bromoacetyl groups are quenched by adding an excess of a small molecule thiol to prevent non-specific reactions in subsequent steps.
-
Procedure:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Step 5: Purification of the Labeled Protein
-
Rationale: It is crucial to remove unreacted labeling reagent and quenching agent from the labeled protein.
-
Procedure:
-
Size-Exclusion Chromatography (SEC): This is the preferred method for efficient separation of the labeled protein from small molecule contaminants.
-
Dialysis: An alternative method, though it may be slower and less efficient for complete removal of reactants.
-
Step 6: Characterization of the Conjugate
-
Rationale: To confirm successful labeling and determine the degree of labeling (DOL).
-
Procedure:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the mass of the labeled protein. The mass increase corresponds to the number of attached labels. The expected mass shift for each molecule of this compound is approximately 208.0 Da (the molecular weight of the reagent minus the mass of HBr).
-
SDS-PAGE: Can be used to visually confirm an increase in the molecular weight of the labeled protein, especially if multiple labels are attached.
-
Step 7: Storage
-
Procedure: Store the purified, labeled protein under conditions that are optimal for the stability of the parent protein, typically at 4°C for short-term storage or -80°C for long-term storage.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | - Incomplete reduction of cysteine residues.- Suboptimal pH.- Insufficient molar excess of the labeling reagent.- Hydrolysis of the bromoacetyl group. | - Ensure complete reduction and, if using a thiol-containing reducing agent, its complete removal.- Optimize the reaction pH within the 7.5-8.5 range.- Increase the molar ratio of the labeling reagent to the protein.- Use a freshly prepared stock solution of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Unfavorable buffer conditions. | - Keep the volume of the organic solvent below 10% of the total reaction volume.- Screen different buffer systems and ionic strengths. |
| Non-specific Labeling | - Reaction pH is too high.- Prolonged reaction time.- Large excess of labeling reagent. | - Lower the reaction pH towards 7.5.- Perform a time-course experiment to determine the optimal reaction time.- Reduce the molar excess of the labeling reagent. |
Conclusion
This compound is a versatile and effective reagent for the site-specific modification of cysteine residues. By carefully controlling the reaction conditions, particularly pH, researchers can achieve high labeling efficiency and specificity. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in their bioconjugation endeavors, from basic research to the development of novel protein therapeutics.
References
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using 3-(2-Bromoacetamido)propanoic acid
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-bromoacetamido)propanoic acid as a linker precursor in the synthesis of antibody-drug conjugates (ADCs). We will delve into the underlying chemical principles, provide detailed, field-proven protocols for conjugation, and discuss critical methods for the characterization of the resulting ADCs. The focus is on leveraging the stable thioether bond formed between the bromoacetamide moiety and antibody cysteine residues to generate homogeneous and effective bioconjugates.
Introduction: The Critical Role of Linker Stability in ADC Efficacy
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of therapeutics, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs.[1][2] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet facilitate efficient payload liberation within the target cancer cell.[2]
While various conjugation chemistries have been explored, cysteine-thiol alkylation remains a prevalent strategy due to the strong nucleophilicity of the thiol group and the relatively low abundance of free cysteines in antibodies.[][4] This allows for a degree of control over the drug-to-antibody ratio (DAR).[] Among the reagents for cysteine modification, haloacetamides, such as those derived from this compound, offer a significant advantage over the more commonly used maleimides. The thioether linkage formed via nucleophilic substitution with a bromoacetamide is irreversible and exhibits superior plasma stability, minimizing premature drug release.[] Replacing maleimide with bromoacetamide not only affords a stable attachment but also provides greater flexibility in linker design, contributing to the generation of more homogenous ADCs.[5]
This guide will focus on the practical application of this compound, a bifunctional linker containing a reactive bromoacetyl group and a carboxylic acid handle.[6][7] The bromoacetyl moiety serves as the cysteine-reactive functional group, while the carboxylic acid can be activated to couple with an amine-containing payload, often through an amide bond.[6][7]
Mechanism of Action: Cysteine Alkylation
The core of this conjugation strategy lies in the SN2 reaction between the thiol group of a cysteine residue on the antibody and the α-carbon of the bromoacetamide. The bromide ion is an excellent leaving group, facilitating the nucleophilic attack by the thiolate anion (the deprotonated form of the cysteine's thiol group).[6][7]
Caption: SN2 reaction between a cysteine thiol and this compound.
This reaction is highly specific for thiols under controlled pH conditions (typically pH 7.5-8.5) where the thiol is sufficiently deprotonated to be nucleophilic, but lysine amines remain largely protonated and less reactive. The resulting thioether bond is highly stable under physiological conditions.[]
Experimental Protocols
The synthesis of an ADC using this compound can be conceptualized as a multi-step process. The following protocols provide a general framework that should be optimized for each specific antibody and payload combination.
Antibody Preparation: Reduction of Interchain Disulfide Bonds
For native antibodies, the interchain disulfide bonds must first be reduced to generate free thiol groups for conjugation.[8][9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate buffer with EDTA, pH 7.5-8.0)
Protocol:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 5-10 molar excess of the reducing agent (TCEP or DTT) to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF) into the conjugation buffer.
Preparation of the Bromoacetamide-Payload Linker
The payload must first be functionalized with the this compound linker. This typically involves the activation of the linker's carboxylic acid group to react with an amine on the payload.
Materials:
-
This compound
-
Amine-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as an activator[7]
-
Anhydrous, aprotic solvent (e.g., DMF or DMSO)
Protocol:
-
Dissolve the this compound and the amine-containing payload in the anhydrous solvent.
-
Add 1.1-1.5 equivalents of the activating agent (DCC or HATU).
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the bromoacetamide-payload conjugate using preparative HPLC.
Conjugation of the Bromoacetamide-Payload to the Reduced Antibody
This step involves the alkylation of the generated antibody thiols with the bromoacetamide-functionalized payload.
Materials:
-
Reduced antibody in conjugation buffer
-
Bromoacetamide-payload conjugate dissolved in a co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 8.0)
Protocol:
-
Adjust the concentration of the reduced antibody to 5-10 mg/mL in the conjugation buffer.
-
Add a 5-10 molar excess of the bromoacetamide-payload conjugate to the antibody solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 16-24 hours with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing small molecule, such as N-acetylcysteine.
-
Purify the ADC from unreacted payload and other small molecules using size exclusion chromatography (SEC) or TFF.
Caption: Overall workflow for ADC synthesis using this compound.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC product is essential to ensure its quality, consistency, and efficacy. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the ADC's therapeutic window.[10] Several methods can be employed for DAR determination.
| Method | Principle | Advantages | Considerations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) and uses the Beer-Lambert law to calculate the concentrations of each component.[11][] | Simple, rapid, and convenient.[] | Requires that the drug has a distinct UV/Vis spectrum from the antibody and is not suitable for complex biological matrices.[10][13] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload.[11] Different DAR species will have different retention times. | Considered the standard technique for cysteine-conjugated ADCs, providing information on drug distribution and the presence of unconjugated antibody.[11] | Not suitable for lysine-conjugated ADCs.[11] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates the light and heavy chains of the reduced ADC, allowing for the determination of drug load on each chain.[11] | Provides detailed information on drug distribution.[11] | Denaturing conditions disrupt the native antibody structure.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the intact ADC or its subunits, allowing for precise DAR determination. | Highly accurate and can provide information on the sites of conjugation. | May require sample preparation such as deglycosylation to simplify spectra.[11] |
Purity and Aggregation Analysis
Size Exclusion Chromatography (SEC) is the primary method for assessing the purity and aggregation of the ADC. The goal is to have a high percentage of monomeric ADC with minimal aggregates, as aggregates can lead to immunogenicity and altered pharmacokinetic properties.[14]
In Vitro Stability Assessment
The stability of the thioether linkage can be assessed by incubating the ADC in plasma from the species of interest (e.g., human or mouse) at 37°C for an extended period.[15] Aliquots are taken at various time points, and the amount of conjugated drug is quantified by methods such as LC-MS to determine the rate of drug deconjugation.[15]
Discussion and Key Considerations
-
Homogeneity: While cysteine-based conjugation using native disulfides is a common approach, it can result in a heterogeneous mixture of ADC species with varying DARs.[9] For greater homogeneity, site-specific conjugation methods, such as engineering cysteine residues into the antibody backbone, can be employed.[16]
-
Reaction Conditions: The pH of the conjugation reaction is critical. A pH between 7.5 and 8.5 is generally optimal for selective thiol alkylation. Higher pH values can lead to side reactions with other nucleophilic amino acid residues like lysine.
-
Linker Design: The this compound linker itself is non-cleavable. If a cleavable linker is desired for payload release within the cell, cleavable moieties (e.g., cathepsin-sensitive dipeptides or acid-labile groups) must be incorporated between the bromoacetamide and the payload.[1][]
-
Hydrophobicity: The conjugation of hydrophobic payloads can increase the propensity for ADC aggregation.[14] Careful control of the DAR and the potential inclusion of hydrophilic spacers (e.g., PEG) in the linker design can mitigate this issue.
Conclusion
The use of this compound provides a robust and reliable method for the synthesis of stable ADCs. The resulting irreversible thioether bond offers significant advantages in terms of plasma stability compared to maleimide-based linkages, potentially leading to a wider therapeutic window.[] By carefully controlling the reaction conditions and thoroughly characterizing the final product, researchers can generate high-quality ADCs for preclinical and clinical development.
References
- 1. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 2. abzena.com [abzena.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. pharmiweb.com [pharmiweb.com]
- 13. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 3-(2-Bromoacetamido)propanoic acid
Welcome to the comprehensive technical support guide for 3-(2-Bromoacetamido)propanoic acid. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile heterobifunctional crosslinker. Here, we address common challenges and frequently asked questions (FAQs) in a direct, question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Core Principles of this compound Reactivity
This compound is a valuable reagent for covalently linking molecules. It possesses two distinct reactive moieties:
-
Bromoacetyl Group: An electrophilic group that serves as an efficient alkylating agent, primarily targeting the nucleophilic thiol group of cysteine residues to form a stable thioether bond.[1][2]
-
Carboxylic Acid Group: This group can be activated to react with primary amines, forming a stable amide bond.[3]
This dual functionality allows for a two-stage conjugation strategy, making it a powerful tool in bioconjugation, protein modification, and the development of complex biomolecules.
Part 1: Troubleshooting Guides & FAQs
This section is dedicated to addressing the specific experimental hurdles you may encounter.
FAQ 1: Why is my cysteine conjugation yield unexpectedly low?
Low conjugation efficiency to a cysteine residue is a frequent issue with several potential causes.
Possible Cause & Recommended Solution
-
Suboptimal pH: The reaction of the bromoacetyl group with a thiol is highly pH-dependent. The cysteine's thiol group (pKa ~8.3-8.5) must be deprotonated to the more nucleophilic thiolate anion (S⁻) for the reaction to proceed efficiently.[4][5]
-
Presence of Competing Thiols: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME), often present to prevent disulfide bond formation, will compete with the protein's cysteine for the bromoacetyl group.
-
Oxidized Cysteine Residues: The target cysteine may exist in an oxidized state, forming a disulfide bond and thus being unavailable for alkylation.
-
Expert Recommendation: Pre-treat the protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is less likely to react with the bromoacetyl group compared to DTT. Ensure to remove the TCEP before adding the bromoacetamido reagent.[1]
-
-
Hydrolysis of the Bromoacetyl Group: The bromoacetyl moiety is susceptible to hydrolysis, especially in aqueous solutions at higher pH, rendering it inactive.
-
Expert Recommendation: Prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the experiment. Avoid prolonged storage of the reagent in aqueous buffers.
-
Troubleshooting Workflow for Low Conjugation Yield
Caption: A step-by-step workflow for troubleshooting low cysteine conjugation yields.
FAQ 2: How can I activate the carboxylic acid for efficient amine coupling?
The carboxylic acid of this compound requires activation to react with primary amines. The most common and reliable method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][9]
Protocol: Carboxylic Acid Activation with EDC/NHS
-
Reagent Preparation: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMSO, DMF) or an aqueous buffer (e.g., MES buffer at pH 5-6).
-
Activation: Add a molar excess of NHS (or its water-soluble analog, Sulfo-NHS), followed by EDC. A common starting point is a 1.5 to 2-fold molar excess of both EDC and NHS over the carboxylic acid.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting NHS ester is more stable than the initial O-acylisourea intermediate but is still susceptible to hydrolysis, so it should be used promptly.[10]
-
Amine Coupling: Introduce the amine-containing molecule to the activated NHS ester. For this step, the pH should be raised to 7.2-8.5 to ensure the primary amine is deprotonated and nucleophilic.[11]
Reaction Scheme: Amine Coupling via EDC/NHS Activation
Caption: The two-step process of activating a carboxylic acid and coupling to a primary amine.
FAQ 3: I'm observing product heterogeneity and potential off-target modifications. What can I do to improve specificity?
Product heterogeneity can arise from several factors, including reactions with amino acids other than cysteine.
Possible Cause & Recommended Solution
-
Reaction with Other Nucleophilic Residues: At pH values above 8.5, other amino acid side chains, such as the ε-amino group of lysine and the imidazole group of histidine, become deprotonated and can react with the bromoacetyl group.[6][7]
-
Expert Recommendation: Maintain strict pH control, ideally at the lower end of the optimal range (pH 7.5-8.0), to maximize the reactivity difference between the highly nucleophilic thiolate and other less reactive groups.
-
-
High Molar Excess of Reagent: A large excess of the bromoacetamido reagent can drive the reaction with less favorable sites.
-
Expert Recommendation: Perform a titration experiment to determine the minimal molar excess required for efficient labeling of the target cysteine. Analyze the products by mass spectrometry to identify the optimal ratio that minimizes off-target modifications.
-
-
Prolonged Reaction Times: Extended reaction times can lead to the accumulation of minor side products.
-
Expert Recommendation: Monitor the reaction progress over time using techniques like LC-MS. Quench the reaction with a small molecule thiol (e.g., L-cysteine or β-mercaptoethanol) once the desired level of cysteine modification is achieved.
-
Table 1: Relative Reactivity of Amino Acid Side Chains with Bromoacetyl Groups
| Amino Acid | Nucleophilic Group | Approximate pKa | Reactivity at pH 7.5-8.5 |
| Cysteine | Thiol | ~8.3 | High (as thiolate) |
| Histidine | Imidazole | ~6.0 | Moderate |
| Lysine | ε-Amino | ~10.5 | Low (mostly protonated) |
| Methionine | Thioether | N/A | Low |
Part 2: Key Experimental Protocols
Protocol: Site-Specific Cysteine Labeling of a Protein
-
Protein Preparation: a. Ensure the protein is in a suitable buffer (e.g., PBS, pH 7.5-8.0) free from primary amines (like Tris) and thiols (like DTT). If necessary, perform a buffer exchange using a desalting column or dialysis.[8][12] b. If disulfide bonds may be present, reduce the protein with a 5-10 fold molar excess of TCEP for 1 hour at room temperature. c. Remove TCEP using a desalting column immediately prior to conjugation.[1]
-
Reagent Preparation: a. Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add a 5-20 fold molar excess of the reagent stock solution to the protein solution while gently vortexing. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal conditions should be determined empirically.
-
Reaction Quenching: a. Add a final concentration of 20-50 mM L-cysteine or β-mercaptoethanol to quench any unreacted bromoacetyl groups. Incubate for 15-30 minutes.
-
Purification: a. Remove excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[13][14][15][16]
-
Characterization: a. Confirm conjugation and assess purity using SDS-PAGE, which will show a shift in molecular weight.[17] b. Determine the degree of labeling and identify modification sites using mass spectrometry (e.g., LC-ESI-MS).[2]
Part 3: References
-
Frisquet, T., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 124-132. --INVALID-LINK--
-
BenchChem. (2025). assessing the stability of thioether vs amide bonds in bioconjugates. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. --INVALID-LINK--
-
BenchChem. (2025). Stability of Thioether Bonds in Maleimide Conjugates: A Comparative Guide. --INVALID-LINK--
-
Zhang, J., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3632-3638. --INVALID-LINK--
-
BenchChem. (2025). Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers. --INVALID-LINK--
-
CellMosaic. Bioconjugate Analysis & Purification. --INVALID-LINK--
-
Thermo Fisher Scientific. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs. Alternative Reagents. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Protein Conjugates Following NHS Ester Reaction. --INVALID-LINK--
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. --INVALID-LINK--
-
Vector Labs. Bioconjugation - Troubleshooting Guide. --INVALID-LINK--
-
Creative Biolabs. Troubleshooting Guides. --INVALID-LINK--
-
Zhang, J., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3632-3638. --INVALID-LINK--
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1402-1407. --INVALID-LINK--
-
Christie, R. J., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1408-1415. --INVALID-LINK--
-
ResearchGate. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. --INVALID-LINK--
-
CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. --INVALID-LINK--
-
Grabarek, Z., & Gergely, J. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. International Journal of Electrochemical Science, 8, 2460-2471. --INVALID-LINK--
-
Biology Stack Exchange. (2012). Troubleshooting bioconjugates migration in a SDS-PAGE gel?--INVALID-LINK--
-
Google Patents. (1991). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. --INVALID-LINK--
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?--INVALID-LINK--
-
ResearchGate. (2018). Can we use carboxylate buffer in the second step of NHS/EDC activated -COOH and -NH2 coupling reactions?--INVALID-LINK--
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. --INVALID-LINK--
-
Marincean, S., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Amino Acids, 43(4), 1649-1658. --INVALID-LINK--
-
AAT Bioquest. (2020). What is the most effective way to purify proteins?--INVALID-LINK--
-
van der Wal, S., et al. (2020). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 11(1), 1-9. --INVALID-LINK--
-
Google Patents. (1992). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides. --INVALID-LINK--
-
Vector Labs. Maleimide Reaction Chemistry. --INVALID-LINK--
-
Badu, C., et al. (2015). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry C, 119(35), 20561-20568. --INVALID-LINK--
-
Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. --INVALID-LINK--
-
Organic Syntheses. Acetamide, N-bromo-. --INVALID-LINK--
-
Haniu, M., et al. (1982). Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol. Biochemical and Biophysical Research Communications, 107(3), 1075-1081. --INVALID-LINK--
-
CORE. (2016). Chemical Protein Modification through Cysteine. --INVALID-LINK--
-
BenchChem. (2025). A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency. --INVALID-LINK--
-
Stephen, A. G., et al. (2016). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Enzymology, 589, 137-160. --INVALID-LINK--
-
ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. --INVALID-LINK--
-
PubChem. N-Bromoacetamide. --INVALID-LINK--
-
Enamine. N-Bromoacetamide. --INVALID-LINK--
-
PubChem. 3-Amino-3-(2-bromophenyl)propanoic acid. --INVALID-LINK--
-
Santa Cruz Biotechnology. 3-Amino-3-(2-bromophenyl)propanoic acid. --INVALID-LINK--
-
Sigma-Aldrich. N-Bromoacetamide powder. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What is the most effective way to purify proteins? | AAT Bioquest [aatbio.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Preventing Non-Specific Binding of 3-(2-Bromoacetamido)propanoic Acid
Welcome to the technical support center for 3-(2-Bromoacetamido)propanoic acid (3-BAPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding during their experiments. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can enhance the specificity and reliability of your results.
Understanding the Challenge: The Nature of Non-Specific Binding with 3-BAPA
This compound is a valuable bifunctional linker. Its terminal carboxylic acid can be activated to react with primary amines, while the bromoacetyl group is an excellent leaving group for nucleophilic substitution, particularly with thiol groups found in cysteine residues.[1][2] However, the electrophilic nature of the bromoacetyl group can also lead to unintended reactions with other nucleophiles, and the overall molecule can participate in non-covalent interactions, leading to non-specific binding.
Non-specific binding is the adsorption of a substance to surfaces or molecules without the intended specific interaction.[3] This can arise from:
-
Electrostatic Interactions: Charged molecules binding to oppositely charged surfaces or biomolecules.[3][4]
-
Hydrophobic Interactions: Nonpolar regions of molecules associating to minimize contact with aqueous environments.[4][5]
-
Off-Target Covalent Reactions: The bromoacetyl group can react with nucleophiles other than thiols, especially at higher pH values.[6]
Such non-specific binding can lead to high background noise, reduced signal-to-noise ratio, and inaccurate quantification in assays like ELISAs, Western blots, and bioconjugation reactions.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the bromoacetyl group of 3-BAPA specifically with thiols?
A1: The bromoacetyl group of 3-BAPA shows high chemoselectivity for thiol groups at a pH range of 7.0 to 9.0.[6] While the reaction can proceed at neutral pH, raising the pH towards 9.0 increases the rate of reaction with thiols.[6] It is crucial to avoid excessively high pH, as this can increase the likelihood of reaction with other nucleophiles like amines.[6] In contrast, maleimide groups, another common thiol-reactive chemistry, are most specific in a pH range of 6.5-7.5.[10][11][12]
Q2: Can I perform a one-step conjugation reaction with 3-BAPA, reacting both the carboxylic acid and the bromoacetyl group simultaneously?
A2: A one-step conjugation is generally not recommended. The optimal pH for activating the carboxylic acid (often with EDC/NHS chemistry) to react with amines is typically around 7.2-8.5.[13] While this overlaps with the bromoacetyl-thiol reaction range, performing both reactions simultaneously can lead to a complex mixture of products and reduced efficiency for both reactions. A sequential, two-step approach provides better control and a more homogeneous final product.[13]
Q3: My protein precipitates after conjugation with 3-BAPA. What could be the cause?
A3: Protein precipitation or aggregation after conjugation can be due to several factors:
-
High Degree of Labeling: Attaching too many 3-BAPA molecules, especially if it's linked to a hydrophobic payload, can increase the overall hydrophobicity of the protein, leading to aggregation.[13]
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability.[13][14] Proteins are least soluble at their isoelectric point (pI).[4]
-
Changes in Protein Conformation: Modification of amino acid residues can alter the protein's three-dimensional structure, exposing hydrophobic patches and promoting aggregation. The pH of the buffer can significantly influence protein conformation.[15][16][17][18]
Q4: How can I quench the reaction to stop unreacted 3-BAPA from binding non-specifically?
A4: To quench unreacted bromoacetyl groups, you can add a small molecule containing a thiol group. Common quenching reagents include L-cysteine or β-mercaptoethanol at a final concentration of approximately 10 mM.[10] An incubation period of about 15 minutes is typically sufficient to ensure all reactive bromoacetyl groups are capped.[10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during experiments with 3-BAPA and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Assays | 1. Non-specific binding of the conjugate to surfaces. 2. Cross-reactivity of detection antibodies. 3. Insufficient blocking of unoccupied surface sites. [7][9] | 1. Optimize blocking conditions: Test different blocking agents (BSA, casein, non-fat dry milk, or commercial protein-free blockers).[8][19][20][21] Adjust blocking agent concentration and incubation time.[7][8]2. Add surfactants: Include a non-ionic surfactant like Tween-20 (0.05-0.1%) in wash buffers to disrupt hydrophobic interactions.[4][5]3. Increase ionic strength: Adding NaCl (e.g., up to 150 mM) to buffers can shield electrostatic interactions.[4][5][22]4. Use high-quality, specific antibodies and optimize their dilutions.[8] |
| Low Yield of Conjugated Product | 1. Suboptimal reaction pH. 2. Hydrolysis of activated carboxylic acid or bromoacetyl group. 3. Insufficient molar ratio of 3-BAPA or the target molecule. [13] | 1. Verify and adjust buffer pH: Ensure the pH is within the optimal range for each reaction step (pH 7.2-8.5 for NHS ester-amine reaction; pH 7.0-9.0 for bromoacetyl-thiol reaction).[6][13]2. Use freshly prepared reagents: Prepare solutions of activated 3-BAPA immediately before use.3. Increase the molar excess of 3-BAPA or the molecule to be conjugated.[13] |
| Inconsistent Results Between Experiments | 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Batch-to-batch variability of blocking agents. [20] | 1. Standardize protocols: Ensure precise and consistent preparation of all buffers and reagents.2. Control reaction parameters: Maintain consistent incubation times and temperatures for all steps.3. Consider commercial blocking buffers: These often offer better consistency than "homemade" solutions.[20][21] |
Experimental Protocols for Minimizing Non-Specific Binding
Protocol 1: General Surface Blocking for Immunoassays
This protocol is a starting point for blocking surfaces like ELISA plates or Western blot membranes to prevent non-specific binding of 3-BAPA-conjugated molecules.
Materials:
-
Blocking Buffer: 1-5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., PBS or TBS).[21][23]
-
Wash Buffer: PBS or TBS with 0.05% Tween-20 (PBST or TBST).
Procedure:
-
Coat the Surface: Immobilize your capture antibody or antigen on the surface according to your standard protocol.
-
Wash: Wash the surface three times with Wash Buffer to remove any unbound molecules.
-
Block: Add an excess of Blocking Buffer to completely cover the surface.
-
Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Wash: Wash the surface three times with Wash Buffer before adding your 3-BAPA-conjugated molecule.
Protocol 2: Two-Step Bioconjugation with 3-BAPA
This protocol outlines a sequential approach to minimize side reactions and non-specific modifications.
Step 1: Activation of 3-BAPA and Reaction with Primary Amine
-
Dissolve 3-BAPA: Prepare a fresh solution of 3-BAPA in an anhydrous organic solvent like DMSO or DMF.
-
Activate Carboxylic Acid: In a separate reaction, activate the carboxylic acid of 3-BAPA using standard EDC/NHS chemistry in a buffer at pH 7.2-8.5.
-
Conjugate to Amine: Add the activated 3-BAPA to your amine-containing molecule (e.g., a protein) in a suitable buffer (pH 7.2-8.5).
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify: Remove excess, unreacted 3-BAPA using a desalting column or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS at pH 7.5).
Step 2: Reaction with Thiol-Containing Molecule
-
Prepare Thiolated Molecule: Ensure your thiol-containing molecule is in a reduced state. If necessary, use a reducing agent like TCEP and subsequently remove it.
-
Adjust pH: Ensure the buffer pH is between 7.5 and 9.0 for the bromoacetyl-thiol reaction.
-
Conjugate to Thiol: Add the thiol-containing molecule to the purified product from Step 1.
-
Incubate: Let the reaction proceed for 2-4 hours at room temperature.
-
Quench: Add a thiol-containing reagent like L-cysteine to a final concentration of 10 mM to quench any unreacted bromoacetyl groups.[10]
-
Purify: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion) to remove excess reagents.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for High Background
Caption: Troubleshooting workflow for high background signals.
Diagram 2: Sequential Bioconjugation Pathway
Caption: Two-step sequential bioconjugation using 3-BAPA.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 16. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 | PLOS Computational Biology [journals.plos.org]
- 19. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. aboligo.com [aboligo.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of Proteins Modified with 3-(2-Bromoacetamido)propanoic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with proteins modified by 3-(2-bromoacetamido)propanoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of the modification and purification workflow.
Troubleshooting Guide
This section addresses specific issues that can arise during the alkylation of cysteine residues with this compound and the subsequent purification of the conjugate.
Problem 1: Low or No Protein Modification
You've completed the reaction, but downstream analysis (e.g., mass spectrometry) shows a low yield or complete absence of the desired modified protein.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect pH of Reaction Buffer | The alkylation of cysteine occurs via a nucleophilic substitution (SN2) reaction. This requires the cysteine's sulfhydryl group to be in its deprotonated, more nucleophilic thiolate anion form (-S⁻). This is favored at a pH above the pKa of the cysteine thiol group, which is typically around 8.3.[1][2] | Ensure the reaction buffer pH is maintained between 7.5 and 8.5.[3] Use a stable buffer like Tris-HCl or HEPES at this range. Verify the pH of your protein solution immediately before adding the alkylating reagent. |
| Presence of Reducing Agents | Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) have free thiols that will compete with the protein's cysteine residues for the bromoacetamide reagent, consuming it before it can react with the protein. | It is critical to remove reducing agents after the initial reduction of disulfide bonds and before the alkylation step.[3] Use a desalting spin column or dialysis to exchange the protein into a fresh, reducing agent-free buffer.[3] |
| Insufficient Molar Excess of Reagent | The reaction kinetics depend on the concentration of both the protein and the alkylating reagent.[4] A stoichiometric amount may be insufficient to drive the reaction to completion, especially with less accessible cysteine residues. | Start with a 10- to 50-fold molar excess of the bromoacetylating reagent over the protein.[3] The optimal ratio should be determined empirically for each specific protein through small-scale pilot experiments. |
| Steric Hindrance | The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the modifying reagent.[4] | Consider adding a mild denaturant (e.g., 1-2 M urea) to the reaction buffer to partially unfold the protein and increase the accessibility of the cysteine residue.[5] Note that this may impact protein function, so conditions must be optimized. |
| Reagent Degradation | Bromoacetamide reagents can be sensitive to light and hydrolysis over time, leading to reduced reactivity. | Always prepare stock solutions of the bromoacetylating reagent fresh in an appropriate solvent like DMSO or DMF.[3] Store the stock solution and conduct the reaction in the dark to prevent photodegradation.[5] |
Problem 2: Protein Precipitation or Aggregation During/After Reaction
The protein solution becomes cloudy or a visible precipitate forms during the modification reaction or subsequent handling.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Concentration of Organic Solvent | Bromoacetamide reagents are often dissolved in organic solvents like DMSO or DMF. Adding too large a volume of this solvent to the aqueous protein solution can cause the protein to denature and precipitate. | Prepare a concentrated stock of the bromoacetamide reagent so that the final concentration of the organic solvent in the reaction mixture is less than 5% (v/v). Add the reagent stock to the protein solution slowly and with gentle mixing.[3] |
| Change in Protein Surface Properties | Covalent modification of surface residues alters the protein's isoelectric point (pI) and surface hydrophobicity. This can lead to aggregation if the new properties are unfavorable in the chosen buffer system. | Perform the reaction at a lower protein concentration. Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to help maintain protein solubility. After modification, a buffer screen may be necessary to find the optimal pH and salt concentration for the modified protein's stability. |
| Over-alkylation | At high concentrations or long reaction times, bromoacetamide can react with other nucleophilic amino acid side chains like methionine, histidine, and lysine, a phenomenon known as over-alkylation.[4][6] This extensive modification can disrupt the protein's structure and lead to aggregation. | Optimize the molar excess of the reagent and the reaction time to favor cysteine-specific modification.[1] A pilot study with varying reagent concentrations and time points is recommended. Quench the reaction definitively after the optimal time. |
Problem 3: Difficulty Removing Excess Reagent and Byproducts
After quenching the reaction, residual this compound and quenching agent (e.g., L-cysteine) remain in the sample, interfering with downstream applications.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Purification Method | Small molecules like the unreacted reagent and quencher require a purification method with an appropriate molecular weight cutoff or separation principle to be efficiently removed from the much larger protein. | Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective method. Use a desalting column (like a PD-10 or a spin column) to rapidly exchange the buffer and remove small molecules.[7] For a higher resolution separation, analytical SEC can be used.[8] |
| Insufficient Capacity of Purification Matrix | If using a spin desalting column, overloading it with too much sample or too high a concentration of contaminants can lead to incomplete removal. | Follow the manufacturer's protocol for the desalting column's capacity.[9] If a single pass is insufficient, a second pass through a new column can be performed.[10] |
| Non-specific Binding to Protein | The reagent or its hydrolysis byproducts might non-covalently associate with the protein, making them difficult to remove by simple buffer exchange. | Dialysis: Dialyze the sample against a large volume of buffer (e.g., 1000x the sample volume) with multiple buffer changes. This is a gentler method suitable for larger volumes but is more time-consuming.[3][11] Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can effectively separate the protein from soluble contaminants.[9][11] However, this can lead to protein denaturation and loss, and resolubilization can be challenging. |
Experimental Workflow & Diagrams
General Workflow for Protein Modification and Purification
The entire process can be visualized as a multi-step workflow, from initial protein preparation to the final, purified conjugate.
Caption: Workflow for Cysteine Modification and Purification.
Troubleshooting Flowchart: Diagnosing Low Modification Yield
When faced with a low yield, this decision tree can help pinpoint the root cause.
Caption: Decision tree for troubleshooting low modification efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cysteine modification by this compound?
The modification is a bimolecular nucleophilic substitution (SN2) reaction.[3][12] The sulfur atom of a deprotonated cysteine residue (thiolate) acts as a nucleophile and attacks the electrophilic carbon atom adjacent to the bromine on the bromoacetamide reagent. This forms a stable thioether bond and displaces the bromide ion as a leaving group.[3][12]
Q2: Why is a pH of 7.5-8.5 recommended for the reaction?
This pH range is a compromise. It is slightly above the pKa of most cysteine sulfhydryl groups (around 8.3), which ensures a sufficient concentration of the highly reactive thiolate anion needed for the reaction to proceed efficiently.[1] At much higher pH values, the risk of side reactions with other amino acids like lysine increases, and the stability of the protein itself may be compromised.
Q3: Can other amino acids react with bromoacetamide reagents?
Yes. While bromoacetamide is highly reactive towards cysteines, off-target modifications can occur, especially at high reagent concentrations or prolonged reaction times.[4] Other nucleophilic residues that can be modified include methionine, histidine, and lysine.[1][6]
Q4: How can I confirm that my protein has been successfully modified?
The most definitive method is mass spectrometry (MS).[13] The covalent addition of the 3-(2-acetamido)propanoic acid moiety results in a predictable mass shift. High-resolution MS can confirm the mass of the intact modified protein, and tandem MS (MS/MS) after proteolytic digestion can pinpoint the exact cysteine residue(s) that have been modified.[14]
Q5: What is the purpose of "quenching" the reaction, and what should I use?
Quenching stops the alkylation reaction, preventing further modification of the protein (including off-target reactions) and consumption of the reagent by other buffer components.[12] This is typically done by adding a small molecule with a free thiol, which rapidly reacts with any remaining bromoacetamide. Common quenching agents include L-cysteine, 2-mercaptoethanol, or DTT, added at a high molar excess (e.g., 100-fold) over the initial bromoacetamide concentration.[3][12]
Q6: Which purification method is best after modification?
The choice depends on the scale and the required purity.
-
For rapid buffer exchange and removal of small molecules: Desalting spin columns are fast and efficient for small sample volumes.[9][10]
-
For larger volumes: Dialysis is effective but slow.[11]
-
For higher purity: If the modification reaction results in a mixture of unmodified, mono-modified, and multi-modified species, further chromatographic steps may be needed. Ion Exchange Chromatography (IEX) can separate species based on changes in their net charge, while Hydrophobic Interaction Chromatography (HIC) can separate them based on changes in hydrophobicity resulting from the modification.[8]
Q7: My modified protein is less stable than the unmodified version. What can I do?
Covalent modification can impact protein stability.[15][16] After purification, it is crucial to find an optimal storage buffer. This may involve screening different pH values, salt concentrations, and adding excipients like glycerol or arginine to improve long-term stability. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Extraction and Cleanup | Bio-Rad [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Post-translational Modifications: Role in Protein Structure, Function and Stability | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 3-(2-Bromoacetamido)propanoic Acid for Cysteine Modification
Introduction: The Critical Role of Reagent Validation in Proteomics
In the pursuit of understanding complex biological systems, chemical probes are indispensable tools for elucidating protein structure, function, and interactions. Among these, cysteine-reactive compounds are paramount, leveraging the unique nucleophilicity of the cysteine thiol group for targeted covalent modification. 3-(2-Bromoacetamido)propanoic acid is one such haloacetamide reagent, designed to irreversibly alkylate cysteine residues. Its application is widespread, from blocking disulfide bond formation in bottom-up proteomics to introducing functional handles for further bioconjugation.[1]
Section 1: Foundational Validation: Confirming Reagent Identity and Purity
Before its use in any biological experiment, the identity and purity of the 3-BAPA reagent must be unequivocally confirmed. This initial step is crucial for troubleshooting and ensures that any observed reactivity is attributable to the correct molecule.
Physicochemical Properties
A summary of the key properties of this compound is presented below. These values serve as a benchmark for analytical validation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈BrNO₃ | [2][3] |
| Molecular Weight | 210.03 g/mol | [2][3][4] |
| CAS Number | 89520-11-6 | [2] |
| Appearance | White to off-white solid | Generic |
| Purity (Typical) | ≥95% | [5] |
Experimental Protocol: Reagent Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information. The ¹H NMR spectrum is particularly informative for confirming the presence of the bromoacetyl and propanoic acid moieties.
-
Objective: To confirm the chemical structure of 3-BAPA.
-
Methodology:
-
Dissolve ~5-10 mg of 3-BAPA in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[6][7]
-
Expected Signals: Look for characteristic peaks corresponding to the methylene protons adjacent to the bromine (-CH₂Br), the methylene protons of the propanoic acid backbone (-CH₂CH₂-), and the amide proton (-NH-). The chemical shifts of acetamide-related protons typically appear in the 2.0-2.2 ppm range for methyl groups and vary for methylene groups depending on the adjacent atoms.[6][8]
-
-
Causality: DMSO-d₆ is often preferred as it can solubilize the compound while leaving the amide and carboxylic acid protons visible for exchange, providing a more complete structural picture.
B. Mass Spectrometry (MS)
MS confirms the molecular weight of the compound, providing a direct measure of its identity.
-
Objective: To verify the molecular weight of 3-BAPA.
-
Methodology:
-
Prepare a dilute solution of 3-BAPA in a solvent compatible with electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.
-
Infuse the sample directly into an ESI-mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Expected Result: In positive ion mode, expect to see the [M+H]⁺ ion at m/z 210.98 (for ⁷⁹Br) and 212.98 (for ⁸¹Br) in an approximate 1:1 isotopic pattern, characteristic of a monobrominated compound.
-
Section 2: Comparative Reactivity Analysis: 3-BAPA vs. Iodoacetamide
To contextualize the performance of 3-BAPA, it is instructive to compare its reactivity against a "gold standard" alkylating agent, Iodoacetamide (IAM).[9][10] The rate of reaction with a model thiol-containing compound can be quantified using the classic Ellman's Test, which measures the depletion of free thiols over time.[11][12]
The reaction mechanism for both reagents is a bimolecular nucleophilic substitution (Sₙ2) reaction, where the nucleophilic thiol attacks the electrophilic carbon atom bearing the halide, displacing it.[9]
Caption: Sₙ2 reaction of a cysteine thiol with 3-BAPA.
Experimental Protocol: Kinetic Analysis using Ellman's Test
-
Objective: To determine the second-order rate constant for the reaction of 3-BAPA and IAM with L-cysteine.
-
Materials:
-
Methodology:
-
Prepare stock solutions: 4 mg/mL DTNB in Reaction Buffer, 10 mM L-cysteine in Reaction Buffer, and 100 mM stocks of 3-BAPA and IAM in Reaction Buffer.[11]
-
In a cuvette, combine 900 µL of Reaction Buffer and 50 µL of DTNB solution.
-
Add 25 µL of 10 mM L-cysteine and mix. Immediately measure the initial absorbance at 412 nm (A₀). This corresponds to the initial concentration of free thiols.
-
To initiate the reaction, add 25 µL of 100 mM alkylating agent (3-BAPA or IAM) and immediately start recording the absorbance at 412 nm every 30 seconds for 15-20 minutes.
-
The concentration of remaining free thiol at time t can be calculated using the Beer-Lambert law (A = εcl), where ε for the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[11]
-
Plot ln([Alkylator]/[Thiol]) vs. time. The slope of this line is related to the second-order rate constant.
-
-
Causality: The reaction is performed at a slightly alkaline pH (8.0) because the thiolate anion (S⁻) is the nucleophilic species, and its concentration increases at pH values above the pKa of the cysteine thiol (~8.3).[1] This ensures a measurable reaction rate.
Comparative Data
The following table presents hypothetical, yet realistic, data derived from such an experiment. Bromoacetamides and iodoacetamides generally exhibit high and comparable reactivity.[9][13]
| Reagent | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Key Characteristics |
| 3-BAPA | ~9.5 | High | Bromo- leaving group is highly effective. The propanoic acid tail adds hydrophilicity. |
| Iodoacetamide (IAM) | ~10.2 | High (Reference) | The standard for cysteine alkylation; highly efficient but may show off-target reactivity.[10][14] |
Section 3: Validating Protein Modification with 3-BAPA
The ultimate test for 3-BAPA is its ability to specifically modify a cysteine residue within a protein. This validation is a two-step process: reacting the agent with a model protein and then confirming the modification using mass spectrometry.
Experimental Protocol: Alkylation of a Model Protein
-
Objective: To covalently modify Bovine Serum Albumin (BSA), which contains a free cysteine residue, with 3-BAPA.
-
Materials:
-
Bovine Serum Albumin (BSA)
-
Reduction/Alkylation Buffer: 6 M Urea, 100 mM Tris-HCl, pH 8.3[15]
-
Dithiothreitol (DTT)
-
3-BAPA
-
-
Methodology:
-
Denaturation & Reduction: Dissolve BSA to a final concentration of 1-2 mg/mL in Reduction/Alkylation Buffer. Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[15][16]
-
Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-induced carbamylation from the urea.[15]
-
Alkylation: Add 3-BAPA from a freshly prepared stock solution to a final concentration of 15 mM. Incubate for 30-45 minutes at room temperature in the dark.[15][17] Haloacetamides are light-sensitive.
-
Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted 3-BAPA. Incubate for 15 minutes.[15]
-
Sample Cleanup: The alkylated protein must now be cleaned of excess reagents. This can be achieved via dialysis, buffer exchange columns, or acetone/TCA precipitation, depending on the downstream application.
-
-
Causality: Urea is used to denature the protein, ensuring that all cysteine residues, including those buried within the protein's core, are accessible to the reducing and alkylating agents.[15] DTT is used to break disulfide bonds, exposing the free thiols for reaction.
Section 4: Definitive Validation by Mass Spectrometry
Mass spectrometry provides the highest level of confidence in validating a covalent modification. A bottom-up proteomics workflow can pinpoint the exact site of modification and confirm the expected mass shift.[18][19]
Caption: Bottom-up proteomics workflow for identifying modification sites.
Expected Mass Shift
The reaction of 3-BAPA with a cysteine thiol results in the addition of a C₅H₇NO₃ moiety.
-
Formula of Adduct: C₅H₇NO₃
-
Monoisotopic Mass of Adduct: 129.0426 Da
When searching the MS/MS data, this value must be set as a variable modification on cysteine residues.
Experimental Protocol: LC-MS/MS Analysis
-
Objective: To identify the 3-BAPA-modified peptide from a tryptic digest of alkylated BSA.
-
Methodology:
-
Digestion: Take the cleaned, alkylated BSA from Section 3. Dilute the sample at least 5-fold with 50 mM ammonium bicarbonate to lower the urea concentration to <1.5 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[15]
-
Acidification: Stop the digestion by adding formic acid or TFA to a final concentration of 0.1-1%, bringing the pH to <3.[15]
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip.
-
LC-MS/MS: Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-LC system.[20]
-
Gradient: Use a standard reverse-phase gradient (e.g., 5-40% acetonitrile with 0.1% formic acid over 60 minutes).
-
Acquisition: Use a data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap followed by MS/MS scans of the top 10-20 most intense precursor ions.[20]
-
-
Data Analysis:
-
Search the raw data against the BSA sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Specify trypsin as the enzyme.
-
Crucially, define a variable modification on cysteine with a mass shift of +129.0426 Da.
-
A fixed modification for carbamidomethyl (+57.0215 Da) on cysteine should not be used, as this is the modification you are validating.
-
-
-
Trustworthiness: Successful identification of a BSA peptide containing a cysteine residue with a mass addition of 129.0426 Da provides definitive, multi-layered proof of a successful and specific reaction. The MS/MS fragmentation pattern will further confirm the peptide sequence and the location of the modification on the cysteine residue.
Conclusion
The validation of a chemical reagent like this compound is not a perfunctory step but the very foundation of reliable and reproducible science. By following a logical, self-validating workflow—from confirming the reagent's identity via NMR and MS, to quantifying its reactivity against known standards, and finally, to verifying its specific modification on a target protein using high-resolution mass spectrometry—researchers can proceed with confidence. This rigorous approach ensures that the data generated is not only accurate but also defensible, upholding the highest standards of scientific integrity.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, CAS 89520-11-6 | AxisPharm [axispharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 13. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 16. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 18. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Cysteine Alkylation: 3-(2-Bromoacetamido)propanoic acid vs. Iodoacetamide
A Senior Application Scientist's In-Depth Comparison for Proteomics and Drug Development
In the landscape of protein chemistry, the selective modification of cysteine residues is a cornerstone technique, pivotal for everything from fundamental proteomics to the design of novel therapeutics. The sulfhydryl group of cysteine is a uniquely potent nucleophile, making it an attractive target for covalent modification. Among the arsenal of reagents available, haloacetamides are workhorses, prized for their ability to form stable thioether bonds.
This guide provides a comprehensive, data-driven comparison of two such reagents: the universally adopted Iodoacetamide (IAM) and the functionally distinct 3-(2-Bromoacetamido)propanoic acid (BAP) . We will move beyond a simple catalog of features to explore the mechanistic nuances, kinetic differences, and profound structural consequences that dictate the choice between these two powerful molecules.
The Core Mechanism: An SN2 Reaction
Both IAM and BAP modify cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] The process is initiated by the deprotonated thiol group (thiolate) of a cysteine residue, which acts as a nucleophile. This thiolate attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide (iodide or bromide) and forming a stable, irreversible thioether linkage.[1][3] This "capping" of the cysteine residue is critical in proteomics for preventing the re-formation of disulfide bonds after reduction, ensuring accurate protein digestion and analysis.[1][4]
The reactivity in this mechanism is critically dependent on two factors: the nucleophilicity of the cysteine thiolate and the nature of the halogen leaving group. The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5), which favors the deprotonated state of the cysteine thiol (a typical pKa for a cysteine thiol is ~8.5, but can be much lower in specific microenvironments).[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Alkylation: Benchmarking 3-(2-Bromoacetamido)propanoic Acid Against Established Agents
For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and the development of targeted therapeutics, the precise and efficient alkylation of cysteine residues is a foundational technique. The choice of alkylating agent is a critical decision that profoundly influences experimental outcomes, dictating reaction efficiency, specificity, and the potential for off-target modifications that can compromise data integrity and therapeutic efficacy.
This guide provides an in-depth, objective comparison of 3-(2-Bromoacetamido)propanoic acid with two of the most widely used cysteine alkylating agents: iodoacetamide (IAM) and N-ethylmaleimide (NEM). By synthesizing available experimental data and established chemical principles, this document serves as a comprehensive resource to inform the selection of the most appropriate reagent for specific research and development applications.
The Critical Role of Cysteine Alkylation in Modern Life Sciences
Cysteine, with its nucleophilic thiol (-SH) group, is a unique amino acid that plays a pivotal role in protein structure and function. The ability of two cysteine residues to oxidize and form a disulfide bond (-S-S-) is fundamental to the tertiary and quaternary structure of many proteins. In proteomics, the reduction of these disulfide bonds is a prerequisite for effective enzymatic digestion and subsequent analysis by mass spectrometry. However, the free thiols are prone to re-oxidation, necessitating an alkylation step to irreversibly cap the cysteine residues. This ensures that proteins remain in a linearized state, leading to reproducible and accurate protein identification and quantification.[1]
Beyond proteomics, the targeted alkylation of cysteine residues is a key strategy in drug development. The unique reactivity of the cysteine thiol allows for its selective targeting by covalent inhibitors and for the site-specific conjugation of payloads in antibody-drug conjugates (ADCs).[2]
Introducing this compound: A Bifunctional Alkylating Agent
This compound is a bifunctional molecule featuring a bromoacetamido group and a terminal carboxylic acid.[3][4] The bromoacetamido moiety serves as the reactive handle for cysteine alkylation, while the carboxylic acid provides a versatile point of attachment for conjugation to other molecules, such as antibodies or solid supports, through the formation of a stable amide bond with primary amines in the presence of activators like EDC or DCC.[4][5]
The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiol group of a deprotonated cysteine residue attacks the electrophilic carbon of the bromoacetamide, displacing the bromide leaving group and forming a stable thioether bond.[6]
Head-to-Head Comparison: this compound vs. Iodoacetamide and N-Ethylmaleimide
The selection of an optimal alkylating agent is contingent on the specific experimental goals. While direct quantitative kinetic data for this compound is not extensively published, its reactivity can be reliably inferred from studies on bromoacetamide, which shares the same reactive moiety.
| Feature | This compound (inferred from Bromoacetamide) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Reaction Product | Carboxymethylated cysteine derivative | Carboxyamidomethyl-cysteine | Thioether adduct |
| Optimal pH | Neutral to slightly basic (pH 7.0-8.5) | Neutral to slightly basic (pH 7.0-8.5) | Neutral (pH 6.5-7.5) |
| Relative Reactivity | Comparable to Iodoacetamide[7] | High | Very High (up to 8-fold faster than IAM)[8] |
| Known Off-Target Residues | Methionine, Histidine, Lysine, N-terminus[6] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[8] | Lysine, Histidine (at pH > 7.5)[8] |
Reactivity and Reaction Kinetics
N-ethylmaleimide stands out as the most reactive of the three agents, with reaction rates estimated to be up to eight times faster than iodoacetamide.[8] This high reactivity allows for rapid and complete cysteine modification, which can be advantageous in time-sensitive experiments or when dealing with proteins prone to degradation. The reactivity of bromoacetamide is generally considered to be comparable to that of iodoacetamide.[7] The efficiency of all haloacetamide-based alkylations, including this compound and iodoacetamide, is dependent on the halogen leaving group, with the reactivity order being I > Br > Cl.[2]
Specificity and Off-Target Modifications
While all three agents primarily target cysteine residues, they are known to react with other nucleophilic amino acid side chains, particularly at higher pH and concentrations. Iodoacetamide has a known propensity for off-target reactions with methionine, histidine, lysine, and the N-terminus.[8][9] N-ethylmaleimide exhibits high specificity for thiols at neutral pH, but its selectivity decreases at pH values above 7.5, leading to reactions with lysine and histidine.[8][10] Bromoacetamide, and by extension this compound, is also known to react with methionine, histidine, and lysine.[6]
A significant concern with haloacetamide reagents is the potential for methionine oxidation. Studies have shown that 2-chloroacetamide, while reducing off-target alkylation, can lead to a significant increase in methionine oxidation (up to 40%) compared to iodoacetamide (2-5%).[8] While specific data for bromoacetamide is less prevalent, it is a crucial factor to consider in experimental design, especially in studies focused on post-translational modifications.
Experimental Workflows and Protocols
The choice of alkylating agent is intrinsically linked to the experimental workflow. The following sections provide a general proteomics workflow and a detailed protocol for protein alkylation, adaptable for all three agents.
General Proteomics Workflow
Caption: A generalized workflow for protein sample preparation in proteomics, highlighting the sequential steps of denaturation, reduction, alkylation, and digestion prior to mass spectrometry analysis.
Detailed Protocol for In-Solution Protein Alkylation
This protocol provides a robust framework for the alkylation of protein samples in solution. It is essential to optimize parameters such as reagent concentration, incubation time, and temperature for each specific protein and experimental setup.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Denaturing agent (e.g., 8 M urea or 6 M guanidine hydrochloride)
-
Reducing agent (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation agent:
-
This compound
-
Iodoacetamide (IAM)
-
N-ethylmaleimide (NEM)
-
-
Quenching reagent (e.g., 1 M DTT or L-cysteine)
-
Ammonium bicarbonate (50 mM, pH 8.0) for digestion
-
Sequencing-grade trypsin
-
Formic acid (0.1%) for reaction quenching and sample acidification
Procedure:
-
Protein Denaturation and Reduction:
-
To the protein sample, add the denaturing agent to a final concentration of 8 M for urea or 6 M for guanidine hydrochloride.
-
Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM).
-
Incubate at 37°C for 1 hour with gentle agitation.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of the chosen alkylating agent (e.g., 500 mM in water for IAM, or in an appropriate solvent for the other agents). Protect iodoacetamide solutions from light.
-
Add the alkylating agent to the protein solution to a final concentration of 20-55 mM. A 2- to 5-fold molar excess over the reducing agent is a common starting point.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Quenching:
-
To stop the alkylation reaction, add a quenching reagent (e.g., DTT to a final concentration of 20 mM or L-cysteine to 50 mM).
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., < 1 M urea).
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with 0.1% formic acid to stop the digestion.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Signaling Pathway Investigation: Alkylating Agents as Chemical Probes
Alkylating agents, particularly those with high reactivity and specificity, can be employed as chemical probes to study enzyme activity and signaling pathways. For instance, NEM is widely used as an inhibitor of deubiquitinating enzymes (DUBs), which are cysteine proteases that play a crucial role in the ubiquitin-proteasome system.
References
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Proteins Modified by 3-(2-Bromoacetamido)propanoic Acid
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biological inquiry. Whether for proteomic analysis, structural biology, or the development of antibody-drug conjugates, the ability to selectively and stably modify amino acid residues is paramount. Among the arsenal of chemical tools available, haloacetamide reagents are workhorses for the alkylation of cysteine residues. This guide provides an in-depth technical comparison of 3-(2-Bromoacetamido)propanoic acid (BAPA) with other common alkylating agents, complete with experimental protocols and supporting data to inform your selection and experimental design.
The Chemistry of Cysteine Alkylation: A Mechanistic Overview
The primary goal of alkylation in many proteomics workflows is to covalently and irreversibly cap the thiol (-SH) groups of cysteine residues.[1][2] This crucial step prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for effective enzymatic digestion and subsequent analysis by mass spectrometry (MS).[1][2][3]
The most common reagents for this purpose, including this compound (BAPA), iodoacetamide (IAA), and N-ethylmaleimide (NEM), exploit the high nucleophilicity of the cysteine thiol.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. For haloacetamides like BAPA and IAA, the deprotonated thiol (thiolate anion, -S⁻) attacks the electrophilic carbon atom adjacent to the halogen, displacing the bromide or iodide ion and forming a stable thioether bond.[4]
The efficiency of this reaction is highly dependent on pH.[1] The pKa of the cysteine thiol group is approximately 8.5, meaning that at physiological or slightly alkaline pH (7.5-8.5), a significant portion of cysteine residues will be in the more reactive thiolate form, promoting selective and efficient alkylation.[1][5]
Caption: S-Alkylation of Cysteine by BAPA.
Comparative Analysis of Alkylating Agents
The choice of alkylating agent can profoundly affect the outcome of an experiment. While BAPA, IAA, and NEM all target cysteines, they differ in reactivity, specificity, and the chemical nature of the resulting modification.
| Feature | This compound (BAPA) | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reactive Group | Bromoacetamide | Iodoacetamide | Maleimide |
| Typical Mass Shift | +147.037 Da | +57.021 Da | +125.048 Da |
| Reactivity | High (comparable to IAA)[4] | High (often the standard)[3][6] | Very High |
| Selectivity | Primarily Cys; potential off-targets include Lys, His, Met[1][3][4] | Primarily Cys; known off-targets include Lys, His, Met, N-terminus[2][3][4] | Highly Cys-selective at neutral pH |
| Key Advantage | Introduces a carboxyl group, potentially altering peptide charge and improving chromatographic separation. | Well-established, extensive literature, high efficiency.[6] | Fast reaction kinetics, high specificity. |
| Key Disadvantage | Less commonly used, potential for similar off-target reactions as other haloacetamides. | Can cause significant non-specific modifications, especially at higher concentrations or pH.[2][3][7] | Can form reversible adducts and react with other nucleophiles. |
Expert Insights:
-
Iodoacetamide (IAA) is the most common alkylating agent used in proteomics.[3] However, its high reactivity can lead to undesirable side reactions, particularly the alkylation of methionine, histidine, and lysine residues, which can complicate data analysis.[2][3] Studies have shown that iodine-containing reagents like IAA can reduce the number of identified methionine-containing peptides.[2]
-
This compound (BAPA) functions similarly to IAA and other haloacetamides like chloroacetamide (CAA).[4][8] Its key distinguishing feature is the propanoic acid moiety, which introduces a negative charge at typical pH values. This can be advantageous in certain analytical workflows, such as altering the isoelectric point of a peptide or improving its behavior in specific types of chromatography. The reactivity of bromoacetamides is generally considered comparable to their iodo-counterparts.[4]
-
N-Ethylmaleimide (NEM) reacts via a Michael addition, which is generally faster and more specific for cysteines than the SN2 reaction of haloacetamides, especially under controlled pH conditions.[1]
Experimental Protocols
Trustworthy data begins with a robust and validated protocol. The following sections provide detailed, step-by-step methodologies for in-solution protein alkylation and subsequent preparation for mass spectrometry analysis.
General Workflow for Proteomic Sample Preparation
This diagram outlines the standard bottom-up proteomics workflow, which is essential for preparing samples for mass spectrometry analysis.[2]
Caption: Standard Proteomic Workflow.
Detailed In-Solution Alkylation Protocol using BAPA
This protocol is designed for the alkylation of 100 µg of protein in solution. Adjust volumes accordingly for different protein amounts.
Materials:
-
Protein sample in a suitable buffer.
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh).
-
Alkylating Agent: 500 mM this compound (BAPA) in denaturation buffer (prepare fresh, protect from light).
-
Quenching Solution: 200 mM DTT in water.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Trypsin (sequencing grade).
Procedure:
-
Denaturation & Reduction:
-
To 100 µg of protein, add Denaturation Buffer to a final volume of 90 µL.
-
Add 5 µL of 200 mM DTT to achieve a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.[9]
-
Causality: Denaturation with urea unfolds the protein, exposing buried cysteine residues. DTT reduces the disulfide bridges (-S-S-) to free thiols (-SH), making them accessible for alkylation.[2]
-
-
Alkylation with BAPA:
-
Cool the sample to room temperature.
-
Add 5 µL of 500 mM BAPA to achieve a final concentration of 25 mM. The final volume is now 100 µL.
-
Incubate for 45 minutes at room temperature in complete darkness.[2][10]
-
Causality: A molar excess of the alkylating agent ensures the reaction goes to completion. Incubation in the dark is critical as haloacetamide reagents can be light-sensitive.[9]
-
-
Quenching:
-
Add 5 µL of 200 mM DTT to quench any unreacted BAPA.
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Causality: Quenching is a self-validating step. It prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) that will be added next, ensuring efficient digestion.
-
-
Buffer Exchange & Digestion:
-
Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M. High urea concentrations will inhibit trypsin activity.[9]
-
Add trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid or trifluoroacetic acid to a final concentration of 0.5-1.0%, lowering the pH to <3.[9]
-
Proceed with peptide desalting using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.
-
Characterization by Mass Spectrometry
The success of the modification is verified by mass spectrometry. In a typical bottom-up proteomics experiment, the analysis software is configured to search for the specific mass shift imparted by the alkylating agent on cysteine residues.[11][12]
-
BAPA-modified Cysteine: The addition of a carboxymethylpropionamide group results in a mass increase of 147.037 Da .
-
IAA-modified Cysteine: The addition of a carbamidomethyl group results in a mass increase of 57.021 Da .[3]
By searching for these specific mass modifications, researchers can confirm the efficiency of the alkylation reaction and identify cysteine-containing peptides within their sample.[13] Top-down mass spectrometry can also be employed for a comprehensive analysis of all modifications on an intact protein.[13]
Conclusion and Recommendations
This compound (BAPA) is a viable and effective alternative to more common cysteine alkylating agents like iodoacetamide. Its performance is comparable to other haloacetamides, with the primary distinction being the introduction of a carboxylic acid moiety.
Choose BAPA when:
-
Your experimental goals could benefit from altering the charge state or chromatographic properties of cysteine-containing peptides.
-
You are performing differential labeling experiments where a different mass tag is required.
Choose Iodoacetamide (IAA) when:
-
Following established, standard proteomics protocols is a priority.
-
The potential for off-target modifications has been assessed and is considered acceptable for the experimental aims.[6]
Ultimately, the choice of reagent should be guided by the specific requirements of the experiment. For critical applications, it is always recommended to perform a pilot study to compare different alkylating agents and optimize reaction conditions to minimize off-target effects and maximize the quality of your data.[2][6]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 11. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomic analysis of protein post-translational modifications by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-(2-Bromoacetamido)propanoic Acid Conjugates
Introduction: The Role of Covalent Probes in Modern Research
In the landscape of chemical biology and drug discovery, the ability to map the interactions between small molecules and their protein targets is paramount. Covalent inhibitors and probes have seen a resurgence, offering unique advantages in engaging challenging targets.[1] Among the arsenal of tools used for this purpose, 3-(2-bromoacetamido)propanoic acid stands out as a versatile heterobifunctional linker. Its bromoacetamide moiety serves as a reactive "warhead" that readily forms a stable thioether bond, primarily with the nucleophilic thiol group of cysteine residues.[2][3] The terminal carboxylic acid provides a handle for further conjugation, enabling its use in creating sophisticated chemical probes and antibody-drug conjugates (ADCs).[3][4]
Characterizing these covalent conjugates is a critical step in their development, and mass spectrometry (MS) is the definitive analytical technique for the task.[5][6] MS-based methods provide unparalleled depth of information, allowing researchers to confirm covalent bond formation, determine the stoichiometry of labeling, and, most critically, pinpoint the exact site of modification on the target protein.[6][7] This guide provides a comparative overview of the primary MS-based strategies for analyzing proteins modified by this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Methodologies: A Comparative Analysis
The analysis of protein conjugates can be broadly approached in two ways: analyzing the protein whole ("top-down") or analyzing it after it has been digested into smaller pieces ("bottom-up"). Each strategy offers distinct advantages and is suited to answering different experimental questions.
Top-Down Proteomics: The 30,000-Foot View
Top-down proteomics (TDP) involves the analysis of intact proteins by mass spectrometry.[8][9] This approach is exceptionally powerful for assessing the overall modification status of a protein conjugate. By measuring the mass of the entire protein before and after the reaction, one can directly determine the number of linker molecules that have been attached. This provides a clear readout of the modification's stoichiometry.
Causality in Experimental Choice: Choose a top-down approach when the primary question is "How many modifications occurred?" or when you need to preserve information about the interplay between the covalent modification and other post-translational modifications (PTMs) on the same protein molecule, as this information is lost during digestion.[10]
Limitations: The primary challenge in TDP is the complexity of analyzing large proteins (>30 kDa), which can produce convoluted spectra and be difficult to fragment effectively in the mass spectrometer.[6][8]
Bottom-Up Proteomics: Zooming in on the Details
Bottom-up proteomics is the most common and robust method for identifying the precise location of a protein modification.[7][11] In this workflow, the intact protein conjugate is enzymatically digested, typically with trypsin, into a population of smaller peptides. This peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7] The mass of the peptide containing the modification will be increased by the mass of the attached moiety. Subsequent fragmentation (MS/MS) of that specific peptide allows for the confident assignment of the modification to a single amino acid residue.[6][7]
Causality in Experimental Choice: A bottom-up approach is the method of choice when the critical question is "Where did the modification occur?". It is highly sensitive and is the gold standard for site-localization studies, especially in complex biological samples.[7][12]
Limitations: The digestion process severs the link between different parts of the protein. Therefore, information about whether multiple modifications exist on the same protein molecule is lost. Furthermore, if the modified peptide is too small, too large, or has poor ionization efficiency, it may not be detected, leading to incomplete characterization.
Performance Comparison of MS Strategies
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Primary Output | Intact protein mass, modification stoichiometry | Peptide sequence, modification site identification |
| Site Localization | Indirect or low resolution | High resolution, to the specific amino acid |
| PTM Crosstalk | Preserves information on co-occurring PTMs | Information is lost upon digestion |
| Protein Size Limit | Challenging for proteins > ~50 kDa[7] | Applicable to proteins of any size |
| Sample Complexity | Best for purified proteins | Highly effective for complex mixtures[12] |
| Sensitivity | Generally lower | Generally higher |
| Data Analysis | Deconvolution of charge state envelopes[2] | Database search of MS/MS spectra[13] |
Experimental Workflows & Protocols
A self-validating protocol ensures that each step builds a foundation of confidence for the next. The following workflows are designed to be robust and provide clear, interpretable data.
Overall Experimental Workflow
The analysis of a protein conjugate involves several key stages, with a critical decision point after the initial reaction: whether to pursue a top-down or bottom-up analytical path.
Caption: High-level workflow for the MS analysis of covalent conjugates.
Data Analysis: Identifying the Chemical Signature
The key to identifying the modified species is knowing the precise mass added to the amino acid residue. The reaction of this compound with a cysteine thiol involves the displacement of the bromine atom.
-
Reactant Formula: C₅H₈BrNO₃
-
Added Moiety: -CH₂(CO)NH(CH₂)₂COOH (Formula: C₅H₇NO₃)
-
Monoisotopic Mass Shift: +129.0426 Da
This mass shift is the value used in MS data analysis software to search for modified peptides.
Protocol 1: Bottom-Up Analysis for Site Identification
This protocol is designed to digest the conjugate and pinpoint the exact modification site.
-
Protein Digestion Preparation:
-
To ~20 µg of the purified conjugate in a suitable buffer (e.g., 50 mM Tris, pH 8.0), add Urea to a final concentration of 8 M to denature the protein.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Rationale: This ensures the protein is fully unfolded, making all sites accessible to the protease.
-
Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate any free cysteine residues that were not modified by the bromoacetamide reagent.
-
Rationale: This "capping" step prevents disulfide scrambling and ensures that any unmodified cysteines are given a different, known mass modification (+57.021 Da), distinguishing them from the modification of interest.[7]
-
Dilute the sample 8-fold with 50 mM Tris buffer (pH 8.0) to reduce the Urea concentration to below 1 M.
-
Rationale: High concentrations of urea will inactivate trypsin.
-
-
Trypsin Digestion:
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio.
-
Incubate overnight at 37°C.
-
-
Sample Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute in a small volume of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the sample in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Thermo Orbitrap series).
-
LC Method (Reversed-Phase):
-
Column: C18, 75 µm ID x 25 cm length.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 60-90 minutes.
-
-
MS Method:
-
MS1 Scan: 350-1500 m/z range at a resolution of 60,000.
-
MS2 Scans: Top 15 most intense precursor ions selected for fragmentation by higher-energy collisional dissociation (HCD).
-
Dynamic Exclusion: Enabled for 30 seconds to allow for the detection of lower abundance peptides.
-
-
-
Data Analysis:
-
Search the raw MS/MS data against the protein sequence database using a search algorithm (e.g., Sequest, Mascot, MaxQuant).[13][14]
-
Key Search Parameters:
-
Enzyme: Trypsin.
-
Fixed Modification: Carbamidomethyl on Cys (+57.0215 Da).
-
Variable Modifications: Oxidation on Met (+15.9949 Da), Acetyl (Protein N-term), and 129.0426 Da on Cys .
-
-
Interpreting Bottom-Up MS/MS Data
The identification of a modified peptide is confirmed by its MS/MS spectrum. The fragmentation of the peptide backbone results in predictable b- and y-ion series.[14][15] When a residue is modified, all fragment ions in the series that contain that residue will be shifted by the mass of the modification.
Caption: Peptide fragmentation showing mass shifts in b- and y-ions after modification.
Protocol 2: Top-Down Analysis for Stoichiometry
This protocol is designed to keep the protein conjugate intact to measure its mass accurately.
-
Sample Preparation:
-
The purified conjugate from the initial reaction must be buffer-exchanged into a volatile buffer suitable for MS (e.g., 200 mM Ammonium Acetate).
-
Alternatively, use online desalting as part of the LC method. This is a critical step as non-volatile salts will suppress the MS signal.
-
-
LC-MS Analysis:
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution ESI mass spectrometer (e.g., Q-Exactive Orbitrap, FT-ICR).[5]
-
LC Method (Reversed-Phase):
-
Column: C4, 300 Å, 2.1 x 150 mm.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for the protein, e.g., 20-70% B over 20 minutes.
-
Column Temperature: 60-80°C to aid in protein unfolding and improve chromatography.
-
-
-
MS Method:
-
Ionization Mode: Positive.
-
Scan Range: Wide m/z range to capture the charge state envelope (e.g., m/z 600-4000).
-
Resolution: High resolution (>70,000) is essential to resolve isotopic peaks.
-
-
Data Analysis:
-
The raw mass spectrum will show a series of peaks for the protein, with each peak representing the intact molecule carrying a different number of charges (a charge state envelope).[16]
-
Use deconvolution software (e.g., Thermo BioPharma Finder, ProSightPC) to mathematically convert the m/z charge state envelope into a single, uncharged mass spectrum.[2]
-
Compare the deconvoluted mass of the unmodified protein with the masses observed in the conjugate sample. Each addition of 129.0426 Da corresponds to one covalent modification.
-
Conclusion
The mass spectrometric analysis of this compound conjugates is a powerful and essential component of modern chemical biology and drug discovery. The choice between top-down and bottom-up proteomics is not a matter of one being superior, but rather of selecting the right tool for the experimental question at hand. A top-down approach provides an unambiguous determination of labeling stoichiometry, while a bottom-up strategy delivers high-resolution mapping of the modification site. By employing these robust, validated protocols and understanding the causality behind each step, researchers can confidently characterize their protein conjugates, paving the way for deeper biological insights and the development of novel therapeutics.
References
- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. Top-down proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Top-down characterization of endogenous protein complexes with native proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]
- 14. Mascot help: Peptide fragmentation [matrixscience.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Functional Assays for Proteins Modified with 3-(2-Bromoacetamido)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, the covalent modification of proteins is an indispensable tool for elucidating their function, mapping interaction networks, and developing novel therapeutics. Among the arsenal of reagents available for such modifications, 3-(2-Bromoacetamido)propanoic acid (BAPA) presents a versatile option for the targeted alkylation of cysteine residues. This guide provides a comprehensive overview of the functional assays applicable to BAPA-modified proteins, offering a comparative analysis with alternative cysteine-modifying agents, and is supported by detailed experimental protocols and data to inform your research strategy.
Understanding this compound (BAPA) as a Cysteine-Modifying Reagent
This compound belongs to the haloacetamide class of reagents, which are well-established for their ability to selectively react with the sulfhydryl (thiol) group of cysteine residues.[1] The core of BAPA's reactivity lies in the bromoacetamide moiety. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack by the deprotonated thiol of a cysteine residue (thiolate). This results in a stable thioether bond, effectively and irreversibly modifying the cysteine.
The propanoic acid tail of BAPA provides an additional feature: a terminal carboxylic acid group. This functional handle can be utilized for secondary conjugation reactions, for instance, by forming an amide bond with a primary amine in the presence of coupling agents like EDC or DCC.[2] This dual functionality makes BAPA a potentially valuable tool for more complex experimental designs, such as linking proteins to other molecules or surfaces.
Caption: Mechanism of cysteine modification by BAPA.
The Critical Need for Functional Validation
Modification of a protein, even at a single site, can have profound effects on its structure and, consequently, its function.[3] Therefore, it is imperative to perform functional assays post-modification to understand the impact of BAPA conjugation. These assays are crucial for:
-
Confirming the retention of desired biological activity: Ensuring that the modification has not inadvertently inactivated the protein.
-
Investigating the role of the modified cysteine: Determining if the targeted residue is part of an active site, a binding interface, or a region critical for conformational stability.
-
Characterizing the consequences of the modification: Quantifying changes in enzymatic activity, binding affinities, or other functional parameters.
A Comparative Overview of Cysteine-Modifying Reagents
The choice of a cysteine-modifying reagent is a critical experimental decision. BAPA's performance should be considered in the context of other commonly used reagents.
| Reagent | Chemical Class | Primary Target | Key Advantages | Key Disadvantages |
| This compound (BAPA) | Haloacetamide | Cysteine | Dual functionality (alkylation and carboxylic acid handle). Reactivity comparable to other bromoacetamides. | Potential for off-target modification at high concentrations or pH. Limited specific literature. |
| Iodoacetamide (IAM) | Haloacetamide | Cysteine | High reactivity, well-characterized. | Can cause off-target modification of methionine, histidine, and lysine.[4][5][6] |
| N-Ethylmaleimide (NEM) | Maleimide | Cysteine | High reactivity and specificity for thiols at neutral pH.[7][8] | Can react with amines at alkaline pH and is susceptible to hydrolysis.[8][[“]] |
| Chloroacetamide (CAA) | Haloacetamide | Cysteine | Lower off-target alkylation compared to iodoacetamide.[5][10] | Can induce significant methionine oxidation.[5][10] |
Key Functional Assays for BAPA-Modified Proteins
A multi-faceted approach employing a combination of assays is recommended to gain a comprehensive understanding of the functional consequences of BAPA modification.
Verification of Modification: Mass Spectrometry
Before proceeding to functional assays, it is essential to confirm that the protein has been successfully modified by BAPA and to identify the specific site(s) of modification. Mass spectrometry (MS) is the gold standard for this purpose.[11]
Workflow for MS-based Verification:
Caption: Workflow for verifying BAPA modification by mass spectrometry.
Experimental Protocol: In-solution Digestion and LC-MS/MS Analysis
-
Protein Modification:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
If necessary, reduce disulfide bonds with a reducing agent like Dithiothreitol (DTT) at a final concentration of 10 mM for 30 minutes at 37°C.
-
Add a freshly prepared solution of BAPA in a suitable solvent (e.g., DMSO) to the protein solution. A 10 to 20-fold molar excess of BAPA over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 20 mM.
-
Remove excess reagents by dialysis or buffer exchange.
-
-
In-solution Digestion:
-
Denature the modified protein by adding urea to a final concentration of 8 M.
-
Reduce any remaining disulfide bonds with 10 mM DTT for 30 minutes at 37°C.
-
Alkylate any newly exposed cysteines with a different alkylating agent (e.g., iodoacetamide at 20 mM for 30 minutes in the dark) to distinguish them from the BAPA-modified cysteines.
-
Dilute the solution with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine like Mascot or MaxQuant.
-
Specify the mass shift corresponding to BAPA modification (+179.01 Da) as a variable modification on cysteine residues.
-
Manually validate the MS/MS spectra of identified BAPA-modified peptides to confirm the site of modification.[12][13]
-
Assessment of Enzymatic Activity
For proteins that are enzymes, a kinetic assay is the most direct way to assess the functional impact of BAPA modification.[14][15]
Experimental Protocol: Enzyme Kinetics Assay
-
Prepare Modified and Unmodified Enzyme: Prepare a stock solution of both the BAPA-modified and the unmodified (control) enzyme at the same concentration.
-
Set up the Assay: In a multi-well plate or cuvettes, prepare a reaction mixture containing the substrate and any necessary cofactors in a suitable buffer.
-
Initiate the Reaction: Add a known amount of either the modified or unmodified enzyme to the reaction mixture to start the reaction.
-
Monitor the Reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine Kinetic Parameters: Perform the assay at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for both the modified and unmodified enzyme.
-
Compare and Analyze: A significant change in Km or Vmax indicates that the BAPA modification has affected the enzyme's substrate binding or catalytic efficiency.
Data Presentation: Comparative Enzyme Kinetics
| Enzyme State | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Unmodified | Value | Value | Value |
| BAPA-Modified | Value | Value | Value |
Note: The actual values will be specific to the enzyme and substrate being studied.
Analysis of Protein-Protein Interactions
If the modified protein is known to interact with other proteins, it is crucial to investigate whether the BAPA modification affects these interactions. Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) are well-suited for this purpose.
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[16][17][18]
Workflow for SPR Analysis:
References
- 1. Modification of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 9. consensus.app [consensus.app]
- 10. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 11. youtube.com [youtube.com]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. courses.washington.edu [courses.washington.edu]
- 15. Modulating enzyme activity by altering protein dynamics with solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. affiniteinstruments.com [affiniteinstruments.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Bromoacetamido)propanoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(2-Bromoacetamido)propanoic acid. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document moves beyond simple instructions to explain the chemical reasoning behind each procedural step, empowering your team to handle this substance with confidence and scientific integrity.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is fundamental to its safe disposal. Its structure dictates the potential hazards and informs every subsequent step of the waste management process.
Chemical Profile:
| Property | Identifier | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 89520-11-6 | [1] |
| Molecular Formula | C5H8BrNO3 | [2] |
| Key Functional Groups | Carboxylic Acid (-COOH) | [1][2] |
| Halogen (Bromo-) | [1][2] | |
| Amide (-CONH-) |
Inherent Hazards and Reactivity:
-
Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound.[3] This is the single most critical factor for waste segregation, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[4]
-
Corrosivity: While one Safety Data Sheet (SDS) does not classify the compound as a hazard[5], the presence of a carboxylic acid functional group suggests acidic properties. A safety data sheet for the closely related compound, 3-Bromopropionic acid, lists it as corrosive, causing skin and eye burns.[6][7] Therefore, as a best practice, this compound should be handled as a potentially corrosive material.
-
Reactivity: The bromo- group is an excellent leaving group, making the molecule reactive towards nucleophiles.[1][2] It is incompatible with strong bases, oxidizing agents, and reducing agents.[6] Mixing this compound with incompatible chemicals in a waste container can lead to dangerous reactions.
Regulatory Framework: Waste Classification
Proper disposal is a matter of safety and regulatory compliance. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to correctly identify and manage hazardous waste.[8][9]
Based on its chemical properties, this compound waste must be classified as:
-
Hazardous Chemical Waste: Due to its potential corrosivity and reactivity.
-
Halogenated Organic Waste: This specific sub-category dictates the final disposal route.[3][10]
The workflow for waste determination and segregation is outlined below.
Caption: Waste Segregation and Disposal Workflow.
Standard Operating Procedure (SOP) for Disposal
Follow these steps meticulously to ensure safe handling and compliant disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Hand Protection: Nitrile or other chemically resistant gloves.[5]
-
Body Protection: A fully buttoned laboratory coat.[5]
Step 2: Segregate Waste at the Point of Generation
This is the most critical step to prevent chemical accidents and ensure proper disposal.
-
DO NOT mix this compound waste with non-halogenated organic waste, aqueous waste, or general trash.[3][4]
-
Use a dedicated waste container specifically labeled for "Halogenated Organic Waste." [10] Many institutions use color-coded systems for this purpose.[11]
Step 3: Use a Proper Waste Container
The integrity of the waste container is essential for safe storage.
-
Compatibility: Use a container made of a material compatible with the waste, such as polyethylene. Avoid metal cans, as acids can corrode them over time.[12][13]
-
Condition: The container must be in good condition, free from leaks, and have a secure, tightly sealing screw-top cap.[10][14]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[10] The label must include:
Step 4: Manage Contaminated Materials and Empty Containers
-
Solid Waste: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must be disposed of as solid halogenated hazardous waste.[14]
-
Empty Containers: An original product container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[14] The rinsate from this process is also hazardous waste and must be collected in the designated liquid halogenated waste container. After triple-rinsing, deface the original label and dispose of the container as regular trash.[14]
Step 5: Store Waste Safely
-
Store the sealed hazardous waste container in a designated, secondary containment tray within a laboratory's Satellite Accumulation Area (SAA).[12]
-
Keep the waste container closed at all times, except when actively adding waste.[10]
-
Ensure the storage area is away from incompatible materials like strong bases and oxidizers.[13]
Step 6: Arrange for Final Disposal
-
Do not dispose of this chemical down the drain or allow it to evaporate in a fume hood.[13][14]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[8][15]
Emergency Procedures: Spill Management
Accidents can happen. Being prepared is key to a safe outcome.
-
Small Spills: For a small spill that can be cleaned up in under 15 minutes, ensure the area is well-ventilated (preferably within a chemical fume hood).[10] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbent material using non-sparking tools, place it in a sealed, labeled bag or container, and dispose of it as solid halogenated hazardous waste.[13][14]
-
Large Spills: In the event of a large spill, evacuate the immediate area immediately.[10] Alert others nearby and notify your supervisor and institutional EHS/emergency line. Isolate the area and prevent entry. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
This guide is intended to provide a robust framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and the most recent Safety Data Sheet (SDS) for the material.
References
- 1. This compound, 89520-11-6 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. e1752fbe.delivery.rocketcdn.me [e1752fbe.delivery.rocketcdn.me]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. actenviro.com [actenviro.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. vumc.org [vumc.org]
- 15. Effective Lab Chemical Waste Management [emsllcusa.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Bromoacetamido)propanoic acid
Understanding the Hazard: More Than Meets the Eye
3-(2-Bromoacetamido)propanoic acid is an alkylating agent, a class of compounds known for their reactivity and potential biological effects. The presence of the bromoacetamido group makes it particularly reactive towards nucleophiles, such as the functional groups found in biological macromolecules. While some safety data sheets (SDS) may present conflicting or minimal hazard classifications[1], the chemical structure necessitates a cautious approach. Structurally related compounds, such as 3-bromopropionic acid, are classified as corrosive and capable of causing severe skin burns and eye damage[2][3]. Therefore, it is prudent to treat this compound with a similar level of caution, assuming it to be corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested.
The primary danger lies in its ability to covalently modify proteins and nucleic acids, which is the basis for its utility in bioconjugation but also the source of its potential toxicity. Inadvertent exposure can lead to skin irritation, allergic reactions, or more severe health consequences with repeated or significant contact.
Core Principles of Protection: The Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, it is crucial to implement a hierarchy of controls. This foundational safety principle prioritizes the most effective measures first.
-
Elimination/Substitution: If possible, consider if a less hazardous alternative can be used.
-
Engineering Controls: These are the most critical physical controls to minimize exposure. All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4][5][6]. The facility should also be equipped with easily accessible eyewash stations and safety showers[7][8].
-
Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of the chemical handled and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): This is the last line of defense. PPE does not eliminate the hazard, but it provides a critical barrier between you and the chemical.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Full-Length Lab Coat | Recommended (N95 Respirator) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | If outside a fume hood (not recommended) |
| Running Reactions | Chemical Splash Goggles | Double Nitrile Gloves | Full-Length Lab Coat | Not typically required if in a closed system within a fume hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron or Suit | Required (N95 or higher) |
Eye and Face Protection: A Non-Negotiable Barrier
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[6]
-
Face Shield: When handling larger quantities or during procedures with a high risk of splashing (e.g., preparing stock solutions, cleaning up spills), a full-face shield should be worn in addition to chemical splash goggles.[4][6]
Causality: The bromo-functional group makes this compound corrosive. Accidental eye contact can cause severe and potentially irreversible damage.[2][7] A splash shield provides a broader area of protection for the entire face.
Hand Protection: The Double-Glove Imperative
-
Double Gloving: Always wear two pairs of chemotherapy-rated nitrile gloves.[9] The outer glove should be removed immediately upon any sign of contamination. The inner glove provides a secondary layer of protection during this process.
-
Glove Material: Nitrile gloves are recommended due to their resistance to a wide range of chemicals.[4][5] Do not use latex gloves, as they can be permeable to many reactive chemicals.
-
Inspection and Replacement: Before use, always inspect gloves for any tears or holes.[8] Gloves should be changed frequently, at least every 30-60 minutes, or immediately if contamination is suspected.
Causality: As an alkylating agent, this compound can be absorbed through the skin, causing irritation or sensitization. Double gloving is a standard practice when handling potentially hazardous drugs and reactive agents to minimize the risk of exposure from a single point of failure (a tear or puncture in the outer glove).[9][10]
Body Protection: Shielding from Contamination
-
Laboratory Coat: A full-length laboratory coat with long sleeves and tight-fitting cuffs is required.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a polyethylene-coated or other chemically impervious apron should be worn over the lab coat.[6][11]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.[5][8]
Causality: This protects your personal clothing and skin from contamination in the event of a spill or splash.
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary method of respiratory protection, there are situations where additional measures are necessary:
-
Weighing Powders: The fine powder of this compound can easily become airborne. While this should be done in a fume hood, wearing a fit-tested N95 respirator provides an additional layer of safety.
-
Spill Cleanup: For any significant spill, a respirator is essential to prevent inhalation of airborne particles.
Causality: Inhalation of reactive alkylating agents can cause irritation to the respiratory tract.[12][13]
Procedural Guidance: From Benchtop to Disposal
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol for Preparing a Stock Solution
-
Preparation: Before starting, ensure a chemical spill kit is readily available. Set up all necessary equipment (beakers, stir bars, solvent) inside a certified chemical fume hood.
-
Don PPE: Put on a full-length lab coat, chemical splash goggles, and two pairs of nitrile gloves. For this task, also wear a face shield over the goggles and a chemical-resistant apron over the lab coat.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared container inside the fume hood.
-
Dissolving: Add the powder to the solvent in a suitable container (e.g., a beaker or flask). Use a magnetic stir bar to aid dissolution. Keep the container covered as much as possible.
-
Transfer: Once dissolved, carefully transfer the solution to a clearly labeled storage container.
-
Decontamination: All glassware and equipment that came into contact with the chemical should be decontaminated. Rinse with an appropriate solvent and then wash thoroughly.
-
Waste Disposal: Dispose of all contaminated waste, including the outer pair of gloves, weigh boats, and any contaminated paper towels, in a designated hazardous waste container.[2]
-
Doffing PPE: Remove the apron and face shield. Then, remove the outer pair of gloves. Finally, remove the lab coat and inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water.[12]
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
-
Spill: For small spills, use an appropriate absorbent material from a spill kit, wearing full PPE. For large spills, evacuate the area and contact your institution's emergency response team.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.
References
- 1. e1752fbe.delivery.rocketcdn.me [e1752fbe.delivery.rocketcdn.me]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hmc.edu [hmc.edu]
- 9. workwearsolutions.net [workwearsolutions.net]
- 10. pogo.ca [pogo.ca]
- 11. england.nhs.uk [england.nhs.uk]
- 12. aaronchem.com [aaronchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
